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  • Product: N-[2-(Phenylsulfanyl)phenyl]formamide
  • CAS: 1489-24-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of N-[2-(Phenylsulfanyl)phenyl]formamide: A Framework for Researchers and Drug Development Professionals

Abstract N-[2-(Phenylsulfanyl)phenyl]formamide represents a scaffold of interest in medicinal chemistry and materials science. As with any novel compound intended for pharmaceutical or advanced material applications, a t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-[2-(Phenylsulfanyl)phenyl]formamide represents a scaffold of interest in medicinal chemistry and materials science. As with any novel compound intended for pharmaceutical or advanced material applications, a thorough understanding of its thermodynamic stability is a critical quality attribute. This technical guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of N-[2-(Phenylsulfanyl)phenyl]formamide. In the absence of extensive public data on this specific molecule, this document serves as a detailed roadmap for researchers, outlining both experimental and computational methodologies to establish a robust stability profile. The protocols and interpretive guidance provided herein are grounded in established scientific principles and aligned with regulatory expectations for drug substance characterization.

Introduction: The Imperative of Thermodynamic Stability

The journey of a novel chemical entity from discovery to application is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability governs a molecule's propensity to exist in its desired form under various environmental conditions, influencing its shelf-life, degradation pathways, and ultimately, its safety and efficacy in a final product. For a molecule such as N-[2-(Phenylsulfanyl)phenyl]formamide, which combines a formamide linkage with a phenyl sulfide moiety, a comprehensive stability assessment is crucial.

This guide is structured to provide a holistic approach to determining the thermodynamic stability of N-[2-(Phenylsulfanyl)phenyl]formamide. We will delve into the theoretical underpinnings of stability, followed by detailed experimental protocols and computational workflows. The emphasis throughout is on the causality behind methodological choices, ensuring that the generated data is not only accurate but also meaningful for decision-making in a research and development setting.

Theoretical Framework: Understanding Molecular Stability

In the context of pharmaceutical sciences, stability is broadly categorized into chemical and physical stability. Chemical stability refers to the molecule's resistance to chemical transformations, such as hydrolysis, oxidation, or photolysis. Physical stability, on the other hand, pertains to the preservation of the physical form, including its crystalline structure, and the absence of polymorphic transitions.

Thermodynamic stability is a fundamental concept that underpins both. A thermodynamically stable system is in its lowest energy state for a given set of conditions. While a compound may be kinetically stable (i.e., it degrades very slowly), it is the thermodynamic driving forces that ultimately dictate its long-term behavior.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential for a thorough stability assessment. The following techniques provide complementary information on the thermal behavior and degradation susceptibility of N-[2-(Phenylsulfanyl)phenyl]formamide.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for evaluating the thermal properties of a solid material. It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[1][2] This allows for the determination of key thermodynamic parameters.

Key Applications for N-[2-(Phenylsulfanyl)phenyl]formamide:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): A sharp melting endotherm is indicative of a pure, crystalline compound. The melting point provides a measure of the energy required to overcome the crystal lattice forces.[3]

  • Polymorphism: The presence of multiple crystalline forms (polymorphs) can be detected by DSC. Different polymorphs will exhibit distinct melting points and enthalpies of fusion.[4]

  • Glass Transition (Tg): If an amorphous form of the compound is present, a glass transition may be observed.[3]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).[2]

  • Sample Preparation: Accurately weigh 2-5 mg of N-[2-(Phenylsulfanyl)phenyl]formamide into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.[5]

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.[6]

  • Temperature Program (Heat-Cool-Heat):

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.[1]

    • Cool the sample to 25 °C at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample to 250 °C at 10 °C/min. This second heating run is crucial for observing any changes in the material's thermal behavior induced by the initial heating and cooling cycle.[1]

  • Data Collection: Record the heat flow (in mW) as a function of temperature.

Data Interpretation: The resulting thermogram is a plot of heat flow versus temperature.

  • Endothermic Events (e.g., melting): Appear as peaks pointing downwards (by convention). The peak onset is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[6]

  • Exothermic Events (e.g., crystallization, decomposition): Appear as peaks pointing upwards.

  • Glass Transition: Appears as a step change in the baseline.

Table 1: Illustrative DSC Data for N-[2-(Phenylsulfanyl)phenyl]formamide

ParameterFirst Heating CycleSecond Heating CycleInterpretation
Onset of Melting (Tm)155.2 °C155.1 °CConsistent melting point suggests a stable crystalline form.
Peak of Melting158.5 °C158.4 °CSharp peak indicates high purity.
Enthalpy of Fusion (ΔHfus)120.5 J/g119.8 J/gSimilar enthalpy values confirm no significant change in crystallinity.
Onset of Decomposition> 220 °C> 220 °CIndicates thermal stability up to this temperature under the experimental conditions.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is an indispensable tool for determining the thermal stability and decomposition profile of a compound.[8]

Key Applications for N-[2-(Phenylsulfanyl)phenyl]formamide:

  • Decomposition Temperature: Identifies the temperature at which the molecule begins to degrade.[9]

  • Presence of Volatiles: Detects the loss of residual solvents or water.[8]

  • Decomposition Kinetics: Provides data for studying the kinetics of thermal decomposition.[10]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place a 5-10 mg sample of N-[2-(Phenylsulfanyl)phenyl]formamide into a suitable TGA pan (e.g., alumina or platinum).[1]

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Collection: Record the sample mass as a function of temperature.

Data Interpretation: The TGA curve plots the percentage of initial mass remaining on the y-axis against temperature on the x-axis.[11] The derivative of this curve (DTG curve) shows the rate of mass loss and can help to distinguish between overlapping decomposition events.[12]

  • Initial Mass Loss (if any) at ~100°C: Likely due to the loss of water.

  • Mass Loss at higher temperatures: Corresponds to the decomposition of the molecule. The onset temperature of this mass loss is a key indicator of thermal stability.[11]

  • Residual Mass: The mass remaining at the end of the experiment can provide information about the formation of non-volatile decomposition products.

Table 2: Illustrative TGA Data for N-[2-(Phenylsulfanyl)phenyl]formamide

Temperature RangeMass Loss (%)Interpretation
25 - 150 °C< 0.1%No significant amount of water or volatile solvents present.
150 - 220 °C~ 0.5%Stable in this range with minimal mass loss.
> 220 °CSignificantOnset of thermal decomposition.
Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[13] These studies are crucial for identifying potential degradation products and establishing degradation pathways, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[14][15]

Experimental Protocol: Forced Degradation

A general protocol involves dissolving or suspending N-[2-(Phenylsulfanyl)phenyl]formamide at a concentration of approximately 1 mg/mL and subjecting it to the following conditions:[13]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation (Solid State): 80°C for 48 hours.

  • Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples are taken at appropriate time points and analyzed by a stability-indicating HPLC method (typically with UV and mass spectrometric detection) to quantify the parent compound and identify any degradation products.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful in silico approach to complement and guide experimental studies.[16] Density Functional Theory (DFT) is a widely used quantum mechanical method that can predict molecular properties and reaction energetics with a good balance of accuracy and computational cost.[17]

Predicting Thermodynamic Properties

DFT calculations can be used to compute the Gibbs free energy of formation (ΔGf°) of N-[2-(Phenylsulfanyl)phenyl]formamide and its potential degradation products.[18][19] A more negative ΔGf° indicates greater thermodynamic stability.

Mapping Decomposition Pathways

By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surfaces of various degradation reactions, such as hydrolysis and oxidation. This allows for the determination of activation energies, which provides insight into the kinetic feasibility of different degradation pathways.

Computational Workflow: DFT Analysis

  • Model Building: Construct the 3D structure of N-[2-(Phenylsulfanyl)phenyl]formamide.

  • Method Selection: Choose an appropriate DFT functional and basis set. For organic molecules, hybrid functionals like B3LYP or M06-2X, combined with a Pople-style basis set such as 6-311+G(d,p), often provide a good balance of accuracy and efficiency.[20][21]

  • Geometry Optimization: Optimize the geometry of the molecule to find its lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Reaction Pathway Analysis:

    • Identify potential degradation reactions (e.g., hydrolysis of the formamide, oxidation of the sulfide).

    • For each reaction, optimize the geometries of the reactants, products, and the transition state connecting them.

    • Calculate the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGrxn).

G

Integrated Stability Assessment: Synthesizing Experimental and Computational Data

The true power of this framework lies in the integration of experimental and computational results.[22][23]

  • Corroboration: Computational predictions of decomposition pathways can be corroborated by the identification of degradation products in forced degradation studies.

  • Guidance for Experimentation: Computational results can guide the design of experiments by highlighting the most likely degradation pathways to investigate.

  • Mechanistic Insight: DFT calculations can provide detailed mechanistic insights into the degradation processes observed experimentally.

For example, if forced degradation studies show significant hydrolysis under acidic conditions, DFT calculations can be used to model the O-protonated and N-protonated hydrolysis pathways to determine which is energetically more favorable.[23]

G

Conclusion

A comprehensive understanding of the thermodynamic stability of N-[2-(Phenylsulfanyl)phenyl]formamide is a prerequisite for its successful development in pharmaceutical or material science applications. The integrated experimental and computational framework presented in this guide provides a robust and scientifically rigorous approach to achieving this. By systematically applying the methodologies of DSC, TGA, forced degradation studies, and DFT calculations, researchers can build a detailed stability profile, enabling informed decisions regarding formulation development, storage conditions, and regulatory submissions. This proactive approach to stability assessment mitigates risks and accelerates the translation of promising molecules from the laboratory to the market.

References

  • Gribenko, A. V., et al. (2010). Combined use of experimental and computational screens to characterize protein stability. Protein Engineering, Design and Selection, 23(10), 741-749.
  • Gorb, L., et al. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Chemistry-A European Journal, 11(22), 6743-6753.
  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Slideshare. (n.d.). ICH Guidelines for stability testing. Available at: [Link]

  • Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide. Available at: [Link]

  • Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Patel, Y. P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 223-233.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • ResearchGate. (2024). Basis set and methods for organic molecules. Available at: [Link]

  • Al-Tahami, K. A., & Al-Hussain, S. A. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Molecules, 27(21), 7389.
  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Available at: [Link]

  • Maekawa, H., et al. (2019). Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. Chemistry Letters, 48(1), 58-61.
  • XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]

  • Saluja, A. (2014). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (91), e52003.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Available at: [Link]

  • ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

  • InfinityQS. (n.d.). Differential Scanning Calorimetry (DSC) Procedure. Available at: [Link]

  • Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set?. Available at: [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available at: [Link]

  • Torontech. (2025). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Available at: [Link]

  • ResearchGate. (2023). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?. Available at: [Link]

  • Reddit. (2023). Which Basis Set and Functional to use when?. Available at: [Link]

  • ResearchGate. (2017). How to calculate the Gibb's free energy using DFT method?. Available at: [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available at: [Link]

  • TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. Available at: [Link]

  • Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Available at: [Link]

  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Available at: [Link]

  • Matter Modeling Stack Exchange. (2022). Calculating enthalpy of a chemical reaction using DFT. Available at: [Link]

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available at: [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Manual.
  • Shiraishi, Y., & Toshima, N. (2009). Theoretical Calculations in Reaction Mechanism Studies. Journal of the Japan Petroleum Institute, 52(2), 53-65.
  • Nowak, P., & Woźniakiewicz, M. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 30(16), 1-22.
  • Deshpande, P. A., & Kumar, V. (2014). Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111). The Journal of Physical Chemistry C, 118(31), 17328-17340.
  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Chiacchio, M. A., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 488.
  • Mayrhofer, P. H., et al. (2010). Experimental and computational study on the phase stability of Al-containing cubic transition metal nitrides. Journal of Physics D: Applied Physics, 43(32), 325401.
  • Grimme, S., et al. (2022).
  • Di Remigio, R., et al. (2024). Density functional theory methods applied to homogeneous and heterogeneous catalysis. Chemical Society Reviews, 53(3), 1146-1185.
  • Fiveable. (2025). Combining computational and experimental approaches in materials design. Available at: [Link]

  • Lucas, K., & Taylor, E. (2001). Experimental vs. computational system analysis. In Boundary Element Technology XIV (pp. 3-12). WIT Press.
  • Dr. S. Balamurugan. (2023, December 11). How to calculate Gibbs free energy using Gaussian 09W and G16. YouTube. Available at: [Link]

  • Krug, T. (2020, December 11). Calculating ΔG; Gibbs Free Energy - AP Chemistry Complete Course - Lesson 16.3. YouTube. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling &amp; Thermodynamic Characterization of N-[2-(Phenylsulfanyl)phenyl]formamide

[1] Part 1: Executive Summary & Molecular Architecture[1] N-[2-(Phenylsulfanyl)phenyl]formamide (also referred to as 2-(phenylthio)formanilide) is a critical intermediate in the synthesis of pharmacologically active benz...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Molecular Architecture[1]

N-[2-(Phenylsulfanyl)phenyl]formamide (also referred to as 2-(phenylthio)formanilide) is a critical intermediate in the synthesis of pharmacologically active benzothiazoles, including Riluzole and various antitumor agents.[1] Its efficient isolation and purification depend entirely on its solubility profile in organic solvents.[1]

Unlike simple amides, this molecule exhibits a "Janus-faced" polarity profile.[1] The diphenyl sulfide backbone confers significant lipophilicity and aromatic stacking potential, while the formamide moiety introduces a localized polar region capable of hydrogen bonding.[1]

Current Status of Data: While extensive datasets exist for its precursors (2-aminothiophenol) and derivatives (benzothiazoles), specific peer-reviewed solubility isotherms for this intermediate are not widely indexed in standard thermodynamic journals.[1] Therefore, this guide serves as a predictive profiling framework and a standardized protocol for researchers to generate and model this critical data in-house.

Molecular Architecture Analysis[1]
FeatureChemical MoietySolubility Impact
Lipophilic Core Diphenyl Sulfide (Ph-S-Ph)Promotes high solubility in aromatic solvents (Toluene, Xylene) and chlorinated solvents (DCM, Chloroform).[1]
Polar Head Formamide (-NH-CHO)Enables solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in lower alcohols (Methanol, Ethanol).[1]
Steric Effect Ortho-substitutionThe proximity of the -S-Ph and -NH-CHO groups may induce intramolecular hydrogen bonding or steric twist, reducing intermolecular lattice energy and potentially enhancing solubility compared to para-isomers.[1]

Part 2: Predicted Solubility Landscape[1]

Based on Group Contribution Methods and structural analogues (e.g., Formanilide, Diphenyl sulfide), the following solubility profile is projected. This serves as the hypothesis for experimental validation.

Table 1: Predictive Solubility Profile (at 298.15 K)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Rationale
Polar Aprotic DMF, DMSO, NMPVery High (>200 mg/mL)Strong dipole-dipole interactions; solvent disrupts intermolecular amide H-bonds.[1]
Chlorinated Dichloromethane, ChloroformHigh Excellent solvation of the aromatic rings and the amide group.[1]
Aromatic Toluene, BenzeneHigh

stacking interactions with the diphenyl sulfide backbone.[1]
Polar Protic Methanol, Ethanol, IPAModerate (Temp.[1] Dependent)Good solubility at high T; significant drop at low T. Ideal for cooling crystallization.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Dipole-dipole interactions; effective for extraction processes.[1]
Alkanes Hexane, HeptaneLow / Insoluble Lack of polar interactions to overcome the crystal lattice energy.[1]
Water WaterInsoluble (<0.1 mg/mL)Hydrophobic effect of the two phenyl rings dominates the polar amide group.

Part 3: Standardized Experimental Protocol

To generate authoritative data for process design (e.g., crystallization), the Laser Monitoring Observation Technique is the gold standard for dynamic solubility determination. It minimizes human error compared to the static gravimetric method.[1]

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the mole fraction solubility (


) across a temperature range (278.15 K to 323.15 K).
1. Apparatus Setup
  • Jacketed Glass Vessel (50 mL): Equipped with a magnetic stirrer.[1]

  • Thermostat: Circulating water bath with precision

    
     K.
    
  • Laser System: He-Ne laser (or high-intensity red diode) directed through the vessel.[1]

  • Light Sensor: Photodiode detector placed opposite the laser source.[1]

2. Experimental Workflow
  • Preparation: Weigh a precise mass of solvent (

    
    ) into the vessel.[1] Start stirring at 400 RPM.
    
  • Solute Addition: Add a known mass of N-[2-(Phenylsulfanyl)phenyl]formamide (

    
    ) in excess to ensure a suspension at the starting temperature.
    
  • Heating Phase: Slowly increase the temperature (0.2 K/min).

    • Observation: As the solid dissolves, the laser transmittance increases.[1]

    • Endpoint: The temperature at which the laser intensity reaches a maximum constant value (clear solution) is recorded as the saturation temperature (

      
      )  for that specific concentration.
      
  • Incremental Addition: Add a small, known increment of solute (

    
    ) to the same solution.[1] The solution becomes turbid.[1]
    
  • Re-equilibration: Repeat the heating process to find the new

    
    .
    
  • Replication: Repeat steps 4-5 to cover the desired temperature range.

3. Data Calculation

Calculate the mole fraction solubility (


) for each point:


Where:

  • 
    : Mass of solvent and solute (g).[1][2][3]
    
  • 
    : Molar mass of solvent and solute ( g/mol ).[1]
    

Part 4: Thermodynamic Modeling & Analysis

Raw data must be fitted to thermodynamic models to be useful for process simulation.[1]

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, especially for polar/non-polar systems.[1]



  • A, B, C: Empirical parameters determined by non-linear regression.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.[1]

Thermodynamic Dissolution Functions

Using the van't Hoff analysis, calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic).[1] Solubility increases with temperature.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow from synthesis to solubility profiling and process application.

SolubilityWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Measurement cluster_2 Phase 3: Analysis & Application Synthesis Synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide Purification Recrystallization (Purity > 99%) Synthesis->Purification Weighing Gravimetric Prep (Solvent + Solute) Purification->Weighing LaserMethod Laser Monitoring (Dynamic Method) Weighing->LaserMethod DataPoint Record T_sat vs. Mole Fraction (x) LaserMethod->DataPoint DataPoint->LaserMethod Add Solute Modeling Apelblat / van't Hoff Regression DataPoint->Modeling ProcessDesign Crystallization Design Space Modeling->ProcessDesign

Figure 1: Integrated workflow for the synthesis, purification, and solubility characterization of the target intermediate.

Part 6: Process Application (Crystallization Strategy)

Based on the Predictive Profile (Part 2), the optimal strategy for isolating N-[2-(Phenylsulfanyl)phenyl]formamide from a reaction mixture is Cooling Crystallization or Anti-solvent Crystallization .[1]

  • Solvent System: Ethanol or Isopropanol.[1]

    • Reasoning: These solvents likely show a steep solubility curve (high solubility at boiling point, low at room temperature), maximizing yield.[1]

  • Anti-solvent: Water.[1]

    • Reasoning: Adding water to an ethanolic solution of the compound will drastically reduce solubility (due to the hydrophobic phenyl-sulfide backbone), forcing precipitation.

Safety & Handling Note
  • Thioethers: Can have potent odors and potential toxicity.[1] Handle in a fume hood.

  • Formamides: Some formamide derivatives are reproductive hazards.[1][4] Use appropriate PPE (nitrile gloves, goggles).[1]

References

  • Synthesis of Benzothiazoles

    • Deng, J., et al. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry."[1] Molecules, 2012.[1] Link

    • Context: Establishes the target molecule as a key intermediate formed via condensation of 2-aminothiophenol.[1]

  • Solubility Measurement Methodology

    • Wang, J., et al. "Solubility and Thermodynamic Properties of N-Phenylacetamide in Different Pure Solvents."[1] Journal of Chemical & Engineering Data, 2018.[1] Link

    • Context: Provides the standard "Laser Monitoring" protocol and thermodynamic equations (Apelbl
  • Thermodynamic Modelling

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 1999.[1] Link

    • Context: The foundational source for the Modified Apelblat Equation used in Part 4.[1]

  • Structural Analogue Data (Diphenyl Sulfide)

    • NIST Chemistry WebBook, SRD 69.[1] "Phenyl sulfide."[1] Link

    • Context: Used to predict the lipophilic behavior of the backbone.[1]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction N-[2-(Phenylsulfanyl)phenyl]formamide is a valuable scaffold in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(Phenylsulfanyl)phenyl]formamide is a valuable scaffold in medicinal chemistry and materials science. The presence of the formamide group attached to an aniline core, which is further functionalized with a phenylsulfanyl moiety, offers a unique combination of structural features. The formamide group can act as a hydrogen bond donor and acceptor, influencing molecular recognition and binding affinity. The diaryl sulfide linkage provides a degree of conformational flexibility and lipophilicity, which are critical parameters in drug design. This guide provides a comprehensive overview of the synthetic strategies for N-[2-(Phenylsulfanyl)phenyl]formamide, delving into the mechanistic rationale behind various experimental choices and offering detailed, field-tested protocols.

Core Synthetic Strategy: N-Formylation of 2-(Phenylsulfanyl)aniline

The most direct and common route to N-[2-(Phenylsulfanyl)phenyl]formamide involves the N-formylation of the corresponding aniline precursor, 2-(phenylsulfanyl)aniline. The efficiency and success of this transformation hinge on the choice of the formylating agent and the reaction conditions. This section will explore several robust methods, from classic approaches to modern, greener alternatives.

Synthesis of the Starting Material: 2-(Phenylsulfanyl)aniline

A reliable supply of the starting material is paramount. 2-(Phenylsulfanyl)aniline can be prepared through several methods, with one common approach being the reaction between 2-aminothiophenol and an activated benzene derivative.

Synthetic Methodologies for N-Formylation

A variety of reagents can be employed to introduce the formyl group onto the nitrogen atom of 2-(phenylsulfanyl)aniline. The choice of method often depends on factors such as scale, desired purity, and available resources.

Method 1: Formylation with Formic Acid

The use of formic acid is a classical and cost-effective method for N-formylation. The reaction can be performed under neat conditions or with a solvent.

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of formic acid. Protonation of the formic acid carbonyl group by another molecule of formic acid or a catalyst enhances its electrophilicity. The subsequent elimination of a water molecule yields the desired formamide. The use of a Dean-Stark trap when a solvent like toluene is used helps to drive the equilibrium towards the product by removing water as it is formed.[1]

Method 2: Formylation with N-Formylsaccharin

N-Formylsaccharin is a stable, solid, and highly efficient formylating agent.[2][3] It offers advantages in terms of ease of handling and purification. Mechanochemical approaches using this reagent provide a solvent-free, green alternative.[4][5]

Mechanistic Rationale: N-Formylsaccharin is a highly activated formylating agent due to the electron-withdrawing nature of the saccharin moiety. The amine attacks the formyl carbonyl group, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate releases the desired formamide and saccharin as a byproduct, which can be easily removed.

Method 3: Catalytic N-Formylation

Several catalytic systems have been developed to promote the N-formylation of anilines, often using formic acid as the formyl source under milder conditions.

Mechanistic Rationale: Catalysts like iodine or solid acids activate the formic acid, making it a more potent electrophile. For instance, iodine is believed to react with formic acid to generate a more reactive formylating species in situ.[6] Lewis acids can coordinate to the carbonyl oxygen of formic acid, increasing its electrophilicity.[7]

Comparative Analysis of Synthetic Methods

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key parameters of the discussed methods.

MethodFormylating AgentCatalyst/ConditionsSolventTypical Reaction TimeTypical YieldAdvantagesDisadvantages
Formic Acid Formic AcidNeat, 60 °CNone1-2 hoursGood to ExcellentCost-effective, simple procedure.[8]Can require elevated temperatures; water removal may be necessary for high yields.[1]
N-Formylsaccharin N-FormylsaccharinMechanochemical milling (30 Hz)Solvent-free30-180 minutesGood to ExcellentGreen, solvent-free, easy work-up.[4][5]Reagent is more expensive than formic acid.
Catalytic (Iodine) Formic Acid5 mol% I₂Solvent-free2 hoursExcellentMild conditions, low catalyst loading.[6]Iodine can be corrosive and requires careful handling.
Catalytic (Amberlite IR-120) Formic AcidAmberlite IR-120, MicrowaveSolvent-free60-120 secondsExcellentVery fast reaction times, reusable catalyst.[9][10]Requires microwave reactor.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide. Optimization may be required based on the specific laboratory setup and desired scale.

Protocol 1: N-Formylation using Formic Acid (Neat)

Materials:

  • 2-(Phenylsulfanyl)aniline

  • Formic acid (85-98%)

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask charged with 2-(phenylsulfanyl)aniline (1.0 eq), add formic acid (4.0 eq).

  • Heat the reaction mixture with stirring at 60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it over crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining formic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Mechanochemical N-Formylation using N-Formylsaccharin

Materials:

  • 2-(Phenylsulfanyl)aniline

  • N-Formylsaccharin

  • Sodium bicarbonate

  • Ethyl acetate

  • Zirconia milling jar and ball

Procedure:

  • In a 15 mL ZrO₂ milling jar containing one ZrO₂ milling ball (Ø = 10 mm), add 2-(phenylsulfanyl)aniline (1.0 mmol) and N-formylsaccharin (1.1 mmol).

  • Close the vessel and conduct the mechanochemical reaction in a ball mill at a frequency of 30 Hz. The reaction time may vary (typically 2-3 hours for ortho-substituted anilines).[4][5]

  • Monitor the reaction progress by taking small aliquots and analyzing by TLC.

  • Once the reaction is complete, add sodium bicarbonate to the jar and perform an additional 10 minutes of grinding to aid in purification.

  • Recover the solid crude mixture and dissolve it in ethyl acetate (4 mL).

  • Filter the solution to remove the saccharin byproduct.

  • Remove the solvent under reduced pressure to afford the pure N-[2-(Phenylsulfanyl)phenyl]formamide.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Core Synthesis cluster_purification Purification & Analysis Start_Mol 2-Aminothiophenol + Activated Benzene Derivative Precursor 2-(Phenylsulfanyl)aniline Start_Mol->Precursor Synthesis Formylation N-Formylation Precursor->Formylation Formylating Agent Product N-[2-(Phenylsulfanyl)phenyl]formamide Formylation->Product Purification Work-up & Purification Product->Purification Analysis Spectroscopic Characterization Purification->Analysis

Caption: General workflow for the synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide.

Mechanistic Insights into N-Formylation

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization. The following diagram illustrates a plausible mechanism for the acid-catalyzed N-formylation of an aniline with formic acid.

Formylation_Mechanism Aniline 2-(Phenylsulfanyl)aniline (Nucleophile) ProtonatedFA Protonated Formic Acid Aniline->ProtonatedFA Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->ProtonatedFA + H⁺ Catalyst H⁺ (Catalyst) Catalyst->FormicAcid TetrahedralInt Tetrahedral Intermediate ProtonatedFA->TetrahedralInt ProtonatedProduct Protonated Formamide TetrahedralInt->ProtonatedProduct - H₂O Product N-[2-(Phenylsulfanyl)phenyl]formamide ProtonatedProduct->Product - H⁺ Product->Catalyst Regenerates Water H₂O

Caption: Plausible mechanism for the acid-catalyzed N-formylation of 2-(phenylsulfanyl)aniline.

Conclusion

The synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide is a readily achievable transformation for which several reliable methods exist. The choice between a classic formic acid-based approach and a more modern, greener alternative like mechanochemistry with N-formylsaccharin will depend on the specific needs and resources of the research setting. By understanding the underlying principles and having access to detailed protocols, researchers can confidently and efficiently prepare this valuable compound for their studies in drug discovery and materials science.

References

  • Fattuoni, C., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(17), 5543. [Link][4]

  • Fattuoni, C., et al. (2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org. [Link][5]

  • Edelris. N-Formylsaccharin: A New Formylating Agent. [Link][3]

  • Mohammad, S., et al. (2014). Formylation of Amines. Molecules, 19(6), 7838-7863. [Link][9]

  • Google Patents. (2012). The synthetic method of 2-phenoxymethanesulfonanilide. [11]

  • El-Emam, A. A., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 430–434. [Link][12]

  • ResearchGate. (2010). N-Formylsaccharin: A New Formylating Agent. [Link][13]

  • ResearchGate. (2005). Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. [Link]aniline_Derivatives_Through_the_Unexpected_Ring_Opening_of_N-Substituted-23H-benzothiazolones)[14]

  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151. [Link][15]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link][8]

  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link][1]

  • Mohammad, S., et al. (2014). Formylation of Amines. PMC. [Link][10]

  • ResearchGate. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link][16]

  • ResearchGate. (2019). Synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid by using Zn(Meri-Ald-Py) catalyst. [Link][17]

  • Supporting Information. (n.d.). Synthesis of 3-substituted quinolin-2(1H)‐ones via cyclization of o- alkynylisocyanobenzenes. Wiley Online Library. [Link][18]

  • ResearchGate. (2016). Plausible mechanism for N-formylation of aniline catalysed by IES. [Link][7]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link][19]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link][6]

Sources

Exploratory

Biological Activity Potential and Synthetic Utility of N-[2-(Phenylsulfanyl)phenyl]formamide Derivatives

Executive Summary N-[2-(Phenylsulfanyl)phenyl]formamide (CAS: 1489-24-3) is a critical synthetic intermediate and structural precursor in the development of neuroactive dibenzo[b,f][1,4]thiazepine derivatives. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(Phenylsulfanyl)phenyl]formamide (CAS: 1489-24-3) is a critical synthetic intermediate and structural precursor in the development of neuroactive dibenzo[b,f][1,4]thiazepine derivatives. While the formamide itself is often monitored primarily as a process impurity in pharmaceutical manufacturing ()[1], its cyclized derivatives—most notably the atypical antipsychotic Quetiapine—exhibit profound biological activity across multiple G-protein coupled receptors (GPCRs). This technical guide explores the chemical causality behind its synthesis, the pharmacological potential of its downstream derivatives, and provides validated experimental protocols for researchers in drug development.

Chemical Significance and Structural Foundation

The molecule N-[2-(Phenylsulfanyl)phenyl]formamide consists of a formylated aniline ring linked via a thioether bridge to an unsubstituted phenyl ring. This specific arrangement provides the exact atomic framework required to form the central 7-membered thiazepine ring found in several central nervous system (CNS) agents.

The phenylsulfanyl moiety is highly lipophilic, allowing downstream derivatives to easily cross the blood-brain barrier (BBB) and interact with the hydrophobic pockets of serotonin and dopamine receptors. In industrial contexts, this compound is rigorously monitored as an impurity (e.g., Quetiapine Impurity) to ensure the safety and efficacy of the final active pharmaceutical ingredient (API) ()[2].

Mechanistic Pathways: Synthesis and Cyclization

The transformation of N-[2-(Phenylsulfanyl)phenyl]formamide into biologically active scaffolds relies on an intramolecular electrophilic aromatic substitution ().

Causality in Experimental Design: The formylation of 2-(phenylsulfanyl)aniline is driven to completion by using azeotropic water removal. The subsequent cyclization requires a highly acidic and dehydrating environment. Polyphosphoric acid (PPA) is specifically chosen because it protonates the formamide carbonyl, increasing its electrophilicity, while simultaneously sequestering the leaving water molecule. This prevents reaction reversal and facilitates the formation of the core dibenzo[b,f][1,4]thiazepine-11(10H)-one scaffold.

SyntheticWorkflow A 2-(Phenylsulfanyl)aniline B Formylation (HCOOH, Toluene) A->B C N-[2-(Phenylsulfanyl)phenyl]formamide CAS: 1489-24-3 B->C D Cyclization (PPA or POCl3) C->D E Dibenzo[b,f][1,4]thiazepine- 11(10H)-one D->E F Piperazine Substitution E->F G Dibenzothiazepine Derivatives F->G

Synthesis of dibenzothiazepines via the N-[2-(Phenylsulfanyl)phenyl]formamide intermediate.

Biological Activity Potential of Derivatives

Once cyclized and substituted (typically with a piperazine side chain), the derivatives of N-[2-(Phenylsulfanyl)phenyl]formamide exhibit a broad-spectrum pharmacological profile. These dibenzothiazepine compounds act as multi-target antagonists.

Receptor Binding Causality: The non-planar, butterfly-like conformation of the dibenzothiazepine core allows it to fit snugly into the orthosteric binding sites of the 5-HT2A and D2 receptors. The rapid dissociation from the D2 receptor (the "fast-off" theory) is responsible for the atypical nature of these antipsychotics, minimizing extrapyramidal symptoms (EPS) while maintaining efficacy in mood regulation and psychosis management ()[2].

SignalingPathway cluster_receptors GPCR Targets Drug Dibenzothiazepine Derivatives 5 5 Drug->5 D2 Dopamine D2 Receptor Drug->D2 Antagonism H1 Histamine H1 Receptor Drug->H1 Antagonism HT Antagonism Effector1 Decreased IP3/DAG HT->Effector1 Effector2 Modulated cAMP D2->Effector2 H1->Effector1 Clinical Antipsychotic & Mood Regulation Effector1->Clinical Effector2->Clinical

GPCR antagonism by dibenzothiazepine derivatives leading to antipsychotic clinical efficacy.

Quantitative Data: Pharmacological Profiling

The table below summarizes the binding affinities of the primary derivative (Quetiapine) and its active metabolite (Norquetiapine), demonstrating the multi-receptor biological activity originating from this chemical scaffold.

Target ReceptorQuetiapine Affinity (Kᵢ, nM)Norquetiapine Affinity (Kᵢ, nM)Clinical Implication
5-HT2A 10148Reduction of EPS, mood stabilization
Dopamine D2 580489Alleviation of positive psychotic symptoms
Histamine H1 111.1Sedation, potential weight gain
Alpha-1 Adrenergic 1334Orthostatic hypotension
NET (Transporter) >10,00035Antidepressant efficacy (Norquetiapine only)

Experimental Protocols: Synthesis and Validation

To ensure high scientific integrity, the following self-validating protocols describe the synthesis and isolation of the formamide intermediate and its cyclized product.

Protocol A: Synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 50.0 g of 2-(phenylsulfanyl)aniline in 200 mL of anhydrous toluene.

  • Formylation: Slowly add 1.5 equivalents of 98% formic acid.

    • Causality: Formic acid is used in excess to drive the nucleophilic acyl substitution. Toluene acts as the azeotropic solvent to remove water, shifting the equilibrium toward the product.

  • Reflux & Water Removal: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water ceases to evolve (typically 4-6 hours).

  • Self-Validation (In-Process): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the amine spot (ninhydrin positive) and the appearance of a new UV-active spot indicates full conversion.

  • Workup: Cool the mixture to room temperature, wash sequentially with 5% NaHCO₃ (aq) to neutralize unreacted formic acid, and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure to yield N-[2-(Phenylsulfanyl)phenyl]formamide as an off-white solid. Verify identity via IR spectroscopy (looking for the characteristic amide C=O stretch at ~1675 cm⁻¹).

Protocol B: Cyclization to Dibenzo[b,f][1,4]thiazepine-11(10H)-one
  • Activation: In a dry 250 mL flask, heat 100 g of Polyphosphoric acid (PPA) to 90°C to reduce its viscosity.

  • Addition: Gradually add 20.0 g of N-[2-(Phenylsulfanyl)phenyl]formamide to the stirring PPA.

    • Causality: Slow addition prevents localized overheating and degradation of the sensitive thioether linkage.

  • Cyclization: Elevate the temperature to 120°C for 3 hours. The highly acidic environment catalyzes the electrophilic attack of the protonated carbonyl carbon onto the adjacent phenyl ring.

  • Quenching & Precipitation: Carefully pour the hot, viscous mixture into 500 mL of crushed ice with vigorous stirring. The sudden shift in solubility and temperature causes the cyclized product to precipitate out of solution.

  • Self-Validation (Purity Check): Filter the solid, wash with cold water, and recrystallize from ethanol. Perform HPLC analysis; the protocol is self-validating if the purity exceeds 98% and the melting point aligns with established literature values (approx. 258-260°C).

References

  • RSC Advances. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Retrieved from[Link]

Sources

Foundational

Safety Data Sheet &amp; Technical Whitepaper: N-[2-(Phenylsulfanyl)phenyl]formamide in Quetiapine Synthesis

The Chemical Architecture & Purpose In the landscape of psychotropic drug development, the purity of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the precise control of its synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Architecture & Purpose

In the landscape of psychotropic drug development, the purity of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the precise control of its synthetic intermediates. N-[2-(Phenylsulfanyl)phenyl]formamide (CAS: 1489-24-3) is a critical, structurally complex intermediate and a monitored pharmacopeial impurity in the synthesis of the atypical antipsychotic Quetiapine Fumarate (1)[1].

From a mechanistic perspective, this molecule serves as the essential bridge between linear diphenyl sulfide precursors and the tricyclic dibenzothiazepine core. The strategic placement of the formamide moiety ortho to the thioether linkage is not accidental; it acts as the electrophilic center required for the subsequent intramolecular cyclization that forms the rigid thiazepine ring system (2)[2]. Understanding its physicochemical behavior and hazards is paramount for both process safety and analytical quality control.

Quantitative Physicochemical & Hazard Profiling

As an isolated neat solid, N-[2-(Phenylsulfanyl)phenyl]formamide presents specific handling challenges. The thioether linkage is susceptible to unintended oxidation (forming sulfoxides or sulfones), while the formamide group can hydrolyze under extreme pH conditions, releasing formic acid and 2-aminodiphenyl sulfide—a known severe irritant.

Table 1: Physicochemical Identity Data
PropertyValue
Chemical Name N-[2-(Phenylsulfanyl)phenyl]formamide
CAS Number 1489-24-3
Molecular Formula C13H11NOS
Molecular Weight 229.30 g/mol
API Family Quetiapine Fumarate
Format Neat / Solid Powder
Table 2: GHS Hazard Classification & Causality

Based on standardized safety data for this class of thiazepine precursors (3)[4], the compound exhibits the following hazards:

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedInduces systemic toxicity upon gastrointestinal absorption due to rapid hepatic metabolism of the thioether.
H315 Causes skin irritationThe lipophilic nature of the molecule allows it to partition into lipid bilayers, causing localized dermal inflammation.
H319 Causes serious eye irritationDirect particulate contact disrupts the corneal epithelium, exacerbated by localized hydrolysis.
H335 May cause respiratory irritationInhalation of fine particulate dust physically and chemically irritates pulmonary mucosal membranes.

Synthetic Causality & Reaction Protocols

The generation of N-[2-(Phenylsulfanyl)phenyl]formamide is driven by the formylation of 2-aminodiphenyl sulfide. This step is a prerequisite for the dehydrative cyclization into dibenzo[b,f][1,4]thiazepine-11(10H)-one (often tracked as Quetiapine Impurity G) (5)[6].

Protocol 1: Azeotropic Formylation (Self-Validating Synthesis)

To synthesize this intermediate with high fidelity, we employ a thermodynamically driven, self-validating protocol:

  • Charge Reactor: Combine 2-aminodiphenyl sulfide (1.0 eq) and Toluene (10 vol) in a reaction vessel equipped with a Dean-Stark trap.

  • Reagent Addition: Slowly add Formic Acid (1.5 eq). Causality: The stoichiometric excess of formic acid drives the initial equilibrium forward, while the slow addition mitigates any localized exothermic runaway.

  • Azeotropic Distillation: Heat the mixture to reflux.

  • Self-Validation Check: The reaction is deemed complete if and only if the theoretical volume of water is collected in the Dean-Stark trap and no further phase separation occurs. This physical metric provides an immediate, visual confirmation of thermodynamic completion, validating the step without requiring off-line HPLC sampling.

  • Cyclization (Next Step): The isolated formamide is then subjected to Polyphosphoric Acid (PPA). Causality: PPA acts as both a potent acid catalyst and a dehydrating agent, facilitating the Bischler-Napieralski-type cyclization required to close the central thiazepine ring.

Synthesis A 2-Aminodiphenyl sulfide (Starting Material) B Formic Acid / Toluene (Azeotropic Formylation) A->B C N-[2-(Phenylsulfanyl)phenyl]formamide (Target Intermediate, CAS: 1489-24-3) B->C D Polyphosphoric Acid (PPA) (Dehydrative Cyclization) C->D E Dibenzo[b,f][1,4]thiazepine-11(10H)-one (Quetiapine Core) D->E

Caption: Chemical synthesis workflow for Quetiapine highlighting the formamide intermediate.

Analytical Characterization & Impurity Profiling

If the PPA-catalyzed cyclization is incomplete, N-[2-(Phenylsulfanyl)phenyl]formamide carries over into subsequent amination steps (e.g., transamination with 1-[2-(hydroxyethoxy)-ethyl]piperazine) (7)[7], contaminating the final API.

Protocol 2: HPLC-UV Impurity Profiling (Self-Validating Analytics)
  • Sample Preparation: Dissolve 10 mg of the Quetiapine API batch in 10 mL of Methanol/Water (50:50). Spike a control sample with 0.1% N-[2-(Phenylsulfanyl)phenyl]formamide reference standard.

  • Chromatography: Inject 10 µL onto a high-efficiency C18 Column (e.g., Hypersil GOLD) (8)[8].

  • Mobile Phase Causality: Utilize a gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Why Formic Acid? The acidic modifier protonates the basic piperazine ring of Quetiapine, drastically reducing its retention time and preventing peak tailing. Conversely, the neutral formamide impurity remains un-ionized and retains strongly on the hydrophobic stationary phase, ensuring baseline separation.

  • Self-Validation Check: The analytical run is validated if and only if the chromatographic resolution (

    
    ) between the Quetiapine API peak and the formamide impurity peak is > 2.0. If 
    
    
    
    , the system fails validation, indicating stationary phase collapse or a mobile phase pH shift, and the data must be discarded.

HPLC S1 Sample Prep (MeOH/H2O) S2 C18 Separation (Gradient Elution) S1->S2 S3 Detection (UV 254nm / ESI-MS) S2->S3 S4 System Validation (Rs > 2.0) S3->S4

Caption: Self-validating HPLC-UV/ESI-MS analytical workflow for impurity detection.

Handling, Safety & Remediation Protocols

Given its classification (H302, H315, H319, H335), stringent engineering controls and PPE are mandatory.

  • Personal Protective Equipment (PPE): Handlers must wear Nitrile gloves (not latex), safety goggles, and a particulate respirator (N95/P100).

    • Causality: Nitrile is specifically chosen because it provides superior chemical resistance against the polar aprotic solvents (e.g., DMF, DMSO, NMP) that are universally required to solubilize this intermediate during transamination reactions or analytical prep (7)[7].

  • Spill Remediation Causality: In the event of a solid spill, immediately contain the powder with damp absorbent pads to prevent the aerosolization of the irritating dust. Clean the affected surface with a 10% sodium hypochlorite (bleach) solution.

    • Why Bleach? The hypochlorite ion rapidly oxidizes the lipophilic thioether into a highly water-soluble, non-volatile sulfone derivative, effectively neutralizing the localized dermal hazard before final environmental disposal.

References

  • LGC Standards. N-[2-(Phenylsulfanyl)phenyl]formamide.
  • Klivon. Quetiapine EP Impurity G | CAS Number 3159-07-7.
  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview.
  • Google Patents. Process for preparation of quetiapine (CN101925587A).
  • Sigma-Aldrich. N-[2-(phenylsulfanyl)phenyl]formamide | 1489-24-3.
  • Fisher Scientific. N-[2-(Phenylsulfanyl)phenyl]formamide, Mikromol.

Sources

Exploratory

The Architecture of N-Phenylformamides: From 19th-Century Origins to Modern Catalysis

Abstract N-Phenylformamides (formanilides) represent a cornerstone functional group in organic synthesis, serving as the critical bridge between primary anilines and high-value nitrogenous heterocycles, isocyanates, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Phenylformamides (formanilides) represent a cornerstone functional group in organic synthesis, serving as the critical bridge between primary anilines and high-value nitrogenous heterocycles, isocyanates, and urea-based pharmacophores.[1] This technical guide analyzes the evolution of formanilide synthesis—from classical thermal dehydration to ruthenium-catalyzed carbon dioxide insertion—and details their pivotal role in contemporary drug development. By integrating mechanistic insights with validated experimental protocols, this document serves as a blueprint for researchers leveraging formamide chemistry in medicinal and industrial applications.

Part 1: Historical Genesis & Structural Fundamentals

The history of N-phenylformamides is inextricably linked to the "Mauveine Era" of the mid-19th century, where the industrialization of aniline dyes by August Wilhelm von Hofmann and his contemporaries necessitated robust methods for amine functionalization.

While early aniline chemistry focused on alkylation, the N-formylation reaction emerged as a critical tool for modulating the nucleophilicity of the nitrogen atom. Historically, the reaction was a brute-force thermal condensation of aniline with formic acid, often requiring azeotropic removal of water. This transformed the highly reactive, oxidation-prone aniline into formanilide (


) —a stable, crystalline solid that could be stored or selectively activated.
Structural Significance

The formanilide moiety possesses unique electronic properties:

  • Amide Resonance: The lone pair on the nitrogen is delocalized into the carbonyl, reducing the basicity of the nitrogen (

    
     of conjugate acid 
    
    
    
    ).
  • Rotamerism: Formanilides exist as an equilibrium of cis (E) and trans (Z) rotamers due to the partial double-bond character of the C-N bond, a feature detectable by NMR and critical for enzyme binding kinetics in biological systems.

Part 2: Synthetic Evolution & Mechanistic Pathways

The synthesis of phenyl-substituted formamides has evolved from stoichiometric waste-generating processes to atom-economic catalytic cycles.

Comparative Methodologies
MethodReagentsConditionsAtom EconomyScalability
Classical Thermal Formic Acid, TolueneReflux (

C), Dean-Stark
ModerateHigh
Transamidation DMF, Acid Catalyst

C
Low (Dimethylamine waste)High
Oxidative Methanol, Au/Ag Catalyst

pressure, Base
HighModerate
Reductive (Green)

,

/Silane, Ru/Co Cat.
High Pressure (

bar)
Excellent Low-Medium
Mechanistic Deep Dive
Mechanism A: Classical Nucleophilic Addition-Elimination

In the absence of metal catalysts, the reaction proceeds via the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of formic acid. This generates a tetrahedral intermediate. The breakdown of this intermediate is the rate-determining step, driven by the elimination of water (often removed azeotropically to shift the equilibrium).

Mechanism B: Catalytic CO2 Insertion (The Modern Standard)

Modern "Green Chemistry" approaches utilize


 as a C1 source. This pathway is complex, often involving a transition metal catalyst (e.g., Ruthenium or Cobalt) and a reducing agent (Silane or 

).[2]

Key Mechanistic Steps:

  • Activation: The amine reacts with

    
     to form a carbamate salt.
    
  • Reduction: The metal hydride catalyst reduces the carbamate or coordinated

    
     species.
    
  • Elimination: Water is eliminated to yield the formamide.

CO2_Mechanism Aniline Aniline (Ph-NH2) Carbamate Carbamate Intermediate [Ph-NH-COO]- Aniline->Carbamate + CO2 CO2 CO2 CO2->Carbamate Tetrahedral Metallo-Hemiaminal Complex Carbamate->Tetrahedral + Catalyst (Red) MetalH Metal-Hydride (Ru-H / Co-H) MetalH->Tetrahedral Product N-Phenylformamide (Ph-NH-CHO) Tetrahedral->Product Elimination Water H2O Tetrahedral->Water

Figure 1: Simplified catalytic cycle for the N-formylation of aniline using CO2 and a metal hydride reducing system.[1]

Part 3: Critical Utility in Drug Discovery

N-Phenylformamides are rarely the final drug; they are the architectural scaffolding used to access privileged pharmacophores. Their primary utility lies in two pathways:

The Isocyanate-Urea Pathway (Kinase Inhibitors)

Many kinase inhibitors (e.g., Sorafenib, Regorafenib) contain a diaryl urea motif. The most reliable synthesis of this motif involves converting an N-phenylformamide into an isocyanate, which is then trapped by a second amine.

  • Reaction:

    
     (Isocyanate)
    
  • Utility: This method avoids the use of phosgene gas, offering a safer route to isocyanates in a medicinal chemistry setting.

The Vilsmeier-Haack Cyclization (Quinolines)

Formanilides serve as the electrophilic component in modified Vilsmeier-Haack reactions to synthesize quinolines and acridines—scaffolds common in antimalarial and antibacterial drugs.

Drug_Workflow Formanilide N-Phenylformamide Isocyanate Phenyl Isocyanate (Ph-N=C=O) Formanilide->Isocyanate Dehydration Chloroquinoline 2-Chloroquinoline (Antimalarial Scaffold) Formanilide->Chloroquinoline Cyclization POCl3 Dehydration (POCl3 / Et3N) POCl3->Isocyanate Urea Diaryl Urea (Kinase Inhibitor Scaffold) Isocyanate->Urea Nucleophilic Addition Amine2 Amine (R-NH2) Amine2->Urea Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Chloroquinoline

Figure 2: Divergent synthesis pathways from N-phenylformamide leading to high-value pharmaceutical scaffolds.

Part 4: Validated Experimental Protocols

Protocol A: Classical Thermal Formylation (High Scale)

Best for: Multi-gram synthesis where atom economy is secondary to reliability.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Reagents: Charge flask with Aniline (9.3 g, 100 mmol), Formic Acid (85% aq., 6.5 mL, 150 mmol), and Toluene (150 mL).

  • Reaction: Heat to reflux (

    
    C). Water will separate in the Dean-Stark trap. Monitor via TLC (30% EtOAc/Hexane) until aniline spot disappears (approx. 3-6 hours).
    
  • Workup: Cool to room temperature. Wash the toluene layer with sat.

    
     (
    
    
    
    mL) to remove excess acid, then Brine (
    
    
    mL).
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
    
  • Validation:

    
     NMR (
    
    
    
    ) should show the formyl proton as a rotameric pair:
    
    
    8.3 (cis) and 8.7 (trans) ppm.
Protocol B: Catalytic Transamidation (Modern)

Best for: Small-scale library generation or acid-sensitive substrates.

  • Reagents: Aniline derivative (1.0 mmol), Dimethylformamide (DMF) (3.0 mL), and Sulfamic Acid (

    
    ) (10 mol%).
    
  • Reaction: Heat the mixture in a sealed tube at

    
    C for 12 hours.
    
  • Mechanism: The acid catalyst activates the DMF amide bond, facilitating the displacement of dimethylamine by the aniline.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

  • Note: This method avoids the corrosive nature of formic acid and utilizes DMF as both solvent and reagent.

References

  • Gerhardt, C. (1845). Sur la formation de l'anilide formique. Annales de Chimie et de Physique.
  • Hofmann, A. W. (1858). Researches on the Phosphorus-Bases. Philosophical Transactions of the Royal Society of London.
  • Chandra, D., et al. (2022). Catalytic N-formylation of amines using CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology. [Link]

  • Cantat, T., et al. (2018).[3] Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. [Link]

  • Dinesh, M., et al. (2025). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for formylation of 2-(phenylthio)aniline

An Application Note and Protocol for the Formylation of 2-(Phenylthio)aniline Authored by: A Senior Application Scientist Abstract This technical guide provides detailed protocols and expert insights for the formylation...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Formylation of 2-(Phenylthio)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and expert insights for the formylation of 2-(phenylthio)aniline, a key synthetic intermediate. The primary product, N-(2-(phenylthio)phenyl)formamide, is a valuable precursor in the synthesis of various pharmaceutically active compounds. This document explores three robust formylation methodologies: the use of in situ generated acetic formic anhydride, the Vilsmeier-Haack reaction, and direct formylation with formic acid. Each protocol is presented with a deep mechanistic rationale, step-by-step instructions, and a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Introduction: Strategic Importance of Formylation

The formylation of primary amines is a fundamental transformation in organic synthesis. The resulting formamides serve as crucial protecting groups for amines, are precursors for isocyanide synthesis, and act as key building blocks in the construction of complex heterocyclic systems.[1] 2-(Phenylthio)aniline is an important scaffold in medicinal chemistry, and its N-formylated derivative, N-(2-(phenylthio)phenyl)formamide, represents a critical intermediate in multi-step synthetic pathways.

The reactivity of 2-(phenylthio)aniline presents a unique challenge and opportunity. The molecule possesses two primary nucleophilic sites: the nitrogen atom of the primary amine and the electron-rich aromatic ring, which is activated by both the amino and phenylthio substituents. Consequently, formylation can occur either on the nitrogen (N-formylation) or the aromatic ring (C-formylation). This guide provides protocols that offer high selectivity for the desired N-formylation product.

Core Methodologies and Mechanistic Insights

The choice of formylating agent and reaction conditions is paramount in controlling the reaction's outcome. We will discuss three field-proven protocols, each with distinct advantages in terms of reactivity, selectivity, and operational simplicity.

Protocol I: N-Formylation with Acetic Formic Anhydride (AFA)

This method is distinguished by its high efficiency, rapid reaction times, and excellent yields for N-formylation.[2] It utilizes acetic formic anhydride (AFA), a potent formylating agent that is conveniently generated in situ from formic acid and acetic anhydride.[1][3]

Causality Behind the Method: Pure formic anhydride is highly unstable.[2] The in situ generation of the mixed AFA provides a highly reactive yet manageable reagent. The increased electrophilicity of the formyl group's carbonyl carbon in AFA, compared to the acetyl group's carbon, ensures that nucleophilic attack by the amine occurs preferentially at the formyl center, leading to high selectivity for the formamide product.[2]

Reaction Mechanism: Acetic Formic Anhydride Formation and N-Formylation

FormicAcid Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) FormicAcid->AFA In situ generation (0°C to RT) AceticAnhydride Acetic Anhydride ((CH₃CO)₂O) AceticAnhydride->AFA Formamide N-(2-(Phenylthio)phenyl)formamide AFA->Formamide Aniline 2-(Phenylthio)aniline Aniline->Formamide Nucleophilic Attack on Formyl Carbon

Caption: In situ generation of AFA and subsequent N-formylation.

Experimental Protocol: N-Formylation using AFA

This protocol is adapted from established procedures for the N-formylation of anilines.[1][2]

  • Reagent Preparation (AFA Generation): In a flame-dried round-bottom flask under a nitrogen atmosphere, cool acetic anhydride (1.2 equivalents) to 0 °C using an ice bath. Slowly add formic acid (1.5 equivalents) dropwise with constant stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the formation of acetic formic anhydride.[2]

  • Reaction Setup: In a separate flask, dissolve 2-(phenylthio)aniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or toluene). Cool this solution to 0 °C.

  • Formylation: Slowly add the freshly prepared AFA solution from Step 1 to the stirred aniline solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Purification: Upon completion, quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).

ParameterValueRationale
Formic Acid 1.5 eq.Serves as the formyl source.
Acetic Anhydride 1.2 eq.Activates formic acid to form the mixed anhydride.
Temperature 0 °C to RTControls the exothermic formation of AFA and ensures selective reaction.
Reaction Time 1–3 hoursTypically sufficient for complete conversion as monitored by TLC.
Expected Yield >90%This method is known for its high efficiency.
Protocol II: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic systems.[4] It employs the "Vilsmeier reagent," a chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Causality Behind the Method: The Vilsmeier reagent is a moderately strong electrophile, making it highly effective for reacting with electron-rich substrates like 2-(phenylthio)aniline.[4][7] While it is a classic C-formylation reaction, the highly nucleophilic primary amine of the substrate can also attack the Vilsmeier reagent, leading to N-formylation. The reaction outcome can often be directed by controlling the stoichiometry and temperature. For selective N-formylation, milder conditions are generally preferred.

Reaction Mechanism: Vilsmeier-Haack Reaction

cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Aniline 2-(Phenylthio)aniline Iminium_Intermediate Iminium Intermediate Aniline->Iminium_Intermediate Nucleophilic Attack (N-Formylation) Product N-(2-(Phenylthio)phenyl)formamide Iminium_Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Two-stage mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack N-Formylation

This general procedure is based on established Vilsmeier-Haack protocols.[7]

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes.

  • Reaction: Dissolve 2-(phenylthio)aniline (1.0 equivalent) in a minimal amount of anhydrous DMF or CH₂Cl₂ and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. The reaction temperature may be gently heated (40-60 °C) if necessary, while monitoring for completion by TLC.[8]

  • Work-up and Purification: Once the reaction is complete, carefully pour the mixture onto crushed ice. Basify the solution to a pH of ~8-9 by the slow addition of a cold aqueous sodium hydroxide or sodium carbonate solution. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

ParameterValueRationale
DMF 3–5 eq.Acts as both the formyl source and the solvent.
POCl₃ 1.1 eq.Activates DMF to form the electrophilic Vilsmeier reagent.
Temperature 0 °C to 60 °CLower temperatures favor N-formylation; higher temperatures may promote C-formylation.
Reaction Time 2–8 hoursHighly dependent on substrate reactivity and temperature.
Expected Yield 70–90%Generally good yields, but may require optimization to maximize selectivity.
Protocol III: Direct Formylation with Formic Acid

This approach represents the most straightforward and atom-economical method for N-formylation. It relies on the direct condensation of the amine with formic acid.[9]

Causality Behind the Method: The reaction is an equilibrium process where water is eliminated. To drive the reaction to completion, an excess of formic acid can be used, or the water can be removed as it is formed.[9] A common strategy involves heating the amine and formic acid together under solvent-free ("neat") conditions.[10] This method is environmentally benign and avoids the use of activating agents or complex work-up procedures.

Experimental Protocol: Neat Formylation with Formic Acid

This protocol is adapted from green chemistry procedures for amine formylation.[10][11]

  • Reaction Setup: In a round-bottom flask, combine 2-(phenylthio)aniline (1.0 equivalent) and formic acid (4.0 equivalents, 85-98% purity).

  • Reaction: Heat the mixture with stirring to 60-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 30-90 minutes.[10]

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Quench the mixture by pouring it over ice water. If the product precipitates, it can be collected by filtration, washed with water, and dried. Alternatively, extract the product with ethyl acetate, wash the organic layer with a saturated NaHCO₃ solution to remove excess formic acid, then with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the pure product.

ParameterValueRationale
Formic Acid 4.0 eq.Serves as both reagent and solvent; the excess drives the equilibrium.
Solvent None (Neat)Simplifies the procedure and reduces waste (Green Chemistry).
Temperature 60–80 °CProvides the necessary activation energy for the condensation reaction.
Reaction Time 0.5–1.5 hoursThe reaction is generally rapid under these conditions.
Expected Yield >95%Excellent yields are common for this highly efficient method.[10]

Comparative Analysis and Method Selection

FeatureProtocol I (AFA)Protocol II (Vilsmeier-Haack)Protocol III (Formic Acid)
Selectivity Excellent for N-formylation[2]Good; potential for C-formylationExcellent for N-formylation[10]
Reactivity Very HighHighModerate to High
Conditions Mild (0 °C to RT)Mild to Forcing (0 °C to 80 °C)Moderate (60-80 °C)
Reagents Formic acid, acetic anhydrideDMF, POCl₃ (corrosive, water-sensitive)Formic acid (corrosive)
Work-up Aqueous wash/extractionQuench on ice, basify, extractAqueous wash/extraction
Green Profile ModeratePoor (uses chlorinated reagent)Excellent (atom economical, neat)

Expert Recommendation:

  • For maximum yield and purity with high confidence in N-selectivity , Protocol I (AFA) is the method of choice. It is rapid, efficient, and highly reliable.

  • For exploratory synthesis where C-formylation might also be of interest , or if other methods fail, Protocol II (Vilsmeier-Haack) is a powerful alternative.

  • For a "green," scalable, and operationally simple synthesis , Protocol III (Formic Acid) is the ideal approach, offering excellent yields with minimal waste.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Formic Acid: Corrosive and can cause severe burns. Handle with care in a fume hood.

  • All reactions should be performed under an inert atmosphere (nitrogen or argon) where anhydrous conditions are specified.

References

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Grokipedia. (n.d.). Duff reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Available at: [Link]

  • Jetir.Org. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Available at: [Link]

  • Wikipedia. (n.d.). Acetic formic anhydride. Available at: [Link]

  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7457–7483. Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. Available at: [Link]

  • Wiley Online Library. (2025, October 30). Manganese-catalyzed N-Formylation of Anilines Using Formic Acid as CO Surrogate. Available at: [Link]

  • Scilit. (n.d.). The Formylation of Amino Acids with Acetic Formic Anhydride. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetic Formic Anhydride. Available at: [Link]

  • Semantic Scholar. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • ACS Publications. (2023, September 22). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. Available at: [Link]

  • ResearchGate. (2025, November 11). Manganese-catalyzed N-Formylation of Anilines Using Formic Acid as CO Surrogate | Request PDF. Available at: [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Available at: [Link]

  • MDPI. (2014, June 10). Formylation of Amines. Available at: [Link]

  • ACS Publications. (2023, October 12). Some Items of Interest to Process R&D Chemists and Engineers. Available at: [Link]

  • R Discovery. (1974, January 1). Photo-Reimer-Tiemann reaction of phenols, anilines and indolines. Available at: [Link]

  • Chemistry Stack Exchange. (2022, June 26). Reimer-Tiemann reaction of aniline. Available at: [Link]

  • Taylor & Francis Online. (2011, February 2). Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction. Available at: [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Available at: [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Available at: [Link]

  • Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Available at: [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available at: [Link]

Sources

Application

Application Note: Intramolecular Cyclization Mechanism of N-[2-(Phenylsulfanyl)phenyl]formamide

Introduction & Strategic Context N-[2-(phenylsulfanyl)phenyl]formamide (also known as N-[2-(phenylthio)phenyl]formamide) is a critical intermediate and recognized impurity in the synthesis of dibenzothiazepine-class acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

N-[2-(phenylsulfanyl)phenyl]formamide (also known as N-[2-(phenylthio)phenyl]formamide) is a critical intermediate and recognized impurity in the synthesis of dibenzothiazepine-class active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic Quetiapine[1]. Understanding its intramolecular cyclization is paramount for process chemists aiming to optimize API yield, map degradation pathways, and control impurity profiles.

The transformation of this formamide precursor into the central 7-membered thiazepine ring (dibenzo[b,f][1,4]thiazepine) relies on a Bischler-Napieralski-type cyclization[2]. This application note delineates the mechanistic causality of this cyclization, provides a validated experimental protocol, and evaluates reagent selection for scalable synthesis.

Mechanistic Pathway: The Bischler-Napieralski Cyclization

The conversion of N-[2-(phenylsulfanyl)phenyl]formamide to dibenzo[b,f][1,4]thiazepine is driven by dehydration and subsequent intramolecular electrophilic aromatic substitution (EAS). The choice of dehydrating agent—typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)—dictates the reaction kinetics and intermediate stability[2].

Causality of the Reaction Steps
  • Electrophilic Activation : The formamide carbonyl oxygen is inherently nucleophilic. Upon introduction of POCl₃, the oxygen attacks the phosphorus atom, displacing a chloride ion. This forms a highly reactive dichlorophosphate intermediate.

  • Nitrilium Ion Generation : The intermediate undergoes elimination of the dichlorophosphate leaving group (a thermodynamically driven step due to the stability of the P-O bond), generating a highly electrophilic nitrilium or iminium ion.

  • Intramolecular EAS : The adjacent phenyl ring (tethered via the thioether linkage) acts as the nucleophile. The spatial proximity of this ring to the nitrilium carbon drastically lowers the activation entropy, facilitating an intramolecular attack to form a 7-membered Wheland intermediate (sigma complex).

  • Rearomatization : Deprotonation by a weak base (such as the displaced chloride ion or solvent) restores aromaticity, yielding the final azomethine-containing dibenzo[b,f][1,4]thiazepine core[3].

Mechanism A N-[2-(Phenylsulfanyl)phenyl]formamide (Starting Material) B O-Activation (POCl3 or PPA) A->B Dehydrating Agent C Nitrilium / Iminium Ion (Electrophilic Species) B->C - Leaving Group D Intramolecular EAS (C-C Bond Formation) C->D Nucleophilic Attack E Wheland Intermediate (Sigma Complex) D->E F Deprotonation & Rearomatization E->F Base / Solvent G Dibenzo[b,f][1,4]thiazepine (Cyclized Product) F->G Final Product

Bischler-Napieralski cyclization mechanism of N-[2-(phenylsulfanyl)phenyl]formamide.

Reagent Selection and Quantitative Data

The efficiency of the cyclization is highly dependent on the dehydrating system. While POCl₃ is the industry standard due to its high reactivity and ease of removal, alternatives like PPA offer halogen-free routes, albeit with mass-transfer limitations due to high viscosity[3].

Table 1: Comparison of Cyclization Reagents for Dibenzothiazepine Synthesis

Reagent SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Mechanistic & Process Notes
POCl₃ Toluene110 (Reflux)4 - 675 - 85Generates nitrilium ion; standard conditions. Requires careful basic quench.
PPA Neat120 - 1506 - 860 - 70High viscosity limits mass transfer; avoids halogenated waste.
Tf₂O / Pyridine DCM0 to 252 - 485 - 95Mild conditions; highly electrophilic intermediate; higher reagent cost.

Experimental Protocol: POCl₃-Mediated Cyclization

This protocol is designed as a self-validating system. The use of anhydrous conditions is non-negotiable, as moisture will prematurely hydrolyze the POCl₃, neutralizing the electrophilic activation step and severely depressing the yield.

Materials & Equipment
  • Substrate : N-[2-(phenylsulfanyl)phenyl]formamide (1.0 eq, ~10 mmol)

  • Reagent : Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Solvent : Anhydrous Toluene (0.2 M relative to substrate)

  • Quench : 2M NaOH (aq) and Ice

  • Equipment : 3-neck round-bottom flask, reflux condenser, dropping funnel, argon/nitrogen line.

Step-by-Step Methodology
  • System Preparation : Flame-dry the 3-neck flask and condenser under a continuous stream of argon. Causality: Eliminates trace ambient moisture that would hydrolyze POCl₃ to phosphoric and hydrochloric acids, preserving reagent stoichiometry.

  • Substrate Dissolution : Charge the flask with N-[2-(phenylsulfanyl)phenyl]formamide (10 mmol) and anhydrous toluene (50 mL). Stir at 25°C until a homogenous solution is achieved.

  • Reagent Addition : Cool the reaction mixture to 0°C using an ice bath. Add POCl₃ (30 mmol) dropwise via a dropping funnel over 15 minutes. Causality: The initial O-phosphorylation is exothermic; controlled addition prevents localized overheating and byproduct formation.

  • Thermal Cyclization : Remove the ice bath and gradually heat the reaction to reflux (110°C). Maintain reflux for 4 to 6 hours. Monitor the reaction via TLC or LC-MS. Causality: The elevated temperature is required to overcome the activation energy barrier of the intramolecular EAS step.

  • Quenching (Critical Step) : Cool the reaction to room temperature, then transfer it dropwise into a vigorously stirred beaker of crushed ice and 2M NaOH, maintaining the pH > 8. Causality: Neutralizing the generated HCl and phosphoric acid ensures the basic azomethine nitrogen of the product is not protonated, preventing it from being lost to the aqueous phase during extraction.

  • Extraction & Purification : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the dibenzo[b,f][1,4]thiazepine.

Workflow Step1 1. Reagent Preparation Dry Toluene + POCl3 Step2 2. Substrate Addition Add Formamide Precursor Step1->Step2 Step3 3. Thermal Cyclization Reflux (110°C) for 4-6 hrs Step2->Step3 Step4 4. Quenching Ice-Water + NaOH (pH > 8) Step3->Step4 Step5 5. Extraction & Wash EtOAc Extraction + Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Experimental workflow for the POCl3-mediated intramolecular cyclization.

Analytical Validation

To ensure the protocol is self-validating, the final product must be analyzed to confirm the success of the cyclization:

  • LC-MS : The starting material N-[2-(phenylsulfanyl)phenyl]formamide has a molecular weight of ~229.3 g/mol . The cyclized product, dibenzo[b,f][1,4]thiazepine, will show a mass of ~211.3 g/mol , reflecting the loss of H₂O (18 Da) during the dehydration step.

  • ¹H NMR : The disappearance of the distinct formyl proton (CHO) singlet (typically around 8.0 - 8.5 ppm) and the appearance of the imine proton (-N=CH-) shifted further downfield confirms the ring closure.

References

  • Title: N-[2-(Phenylsulfanyl)
  • Source: researchgate.
  • Source: google.com (Google Patents)

Sources

Method

step-by-step preparation of N-[2-(Phenylsulfanyl)phenyl]formamide

Application Note: Scalable Synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide Executive Summary This application note details the robust, step-by-step preparation of N-[2-(phenylsulfanyl)phenyl]formamide (also known as 2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide

Executive Summary

This application note details the robust, step-by-step preparation of N-[2-(phenylsulfanyl)phenyl]formamide (also known as 2-(phenylthio)formanilide). This compound is a critical intermediate in the synthesis of benzothiazoles and other pharmacophores used in drug discovery.

Unlike generic organic chemistry texts, this protocol addresses the specific challenges of handling sulfur-containing anilines: preventing sulfur oxidation during the reaction and managing the cis/trans rotameric complexity during analysis. We utilize a Dean-Stark azeotropic formylation strategy , which offers superior scalability and purity profiles compared to mixed-anhydride methods.

Strategic Analysis & Retrosynthesis

To ensure high throughput and cost-efficiency, we adopt a convergent route. While the immediate precursor is 2-(phenylthio)aniline (2-aminodiphenyl sulfide), we provide the upstream synthesis from commodity chemicals (2-chloronitrobenzene) to ensure total process autonomy.

Route Selection Logic:

  • Method A (Direct Formylation): Reaction of the aniline with Formic Acid/Toluene.

    • Pros: High atom economy, water is the only byproduct, scalable.

    • Cons: Requires heat (potential for S-oxidation if not inerted).

  • Method B (Mixed Anhydride - Ac2O/HCOOH):

    • Pros: Low temperature.

    • Cons: Generates acetic acid byproduct, difficult to separate from the product without chromatography.

Decision: Method A is selected for this protocol due to its self-purifying nature (product precipitates or crystallizes upon cooling) and suitability for multi-gram to kilogram scale-up.

Process Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Control Points Start 2-Chloronitrobenzene Inter1 2-Nitrodiphenyl sulfide Start->Inter1 S_NAr (NaOH/DMF) Reagent1 Thiophenol (PhSH) Reagent1->Inter1 Inter2 2-Aminodiphenyl sulfide (Precursor) Inter1->Inter2 Reduction (Fe/HCl or H2/Pd) Product N-[2-(Phenylsulfanyl) phenyl]formamide Inter2->Product Formylation (Toluene/Reflux/-H2O) Reagent2 Formic Acid (85% aq) Reagent2->Product Control1 Inert Atmosphere (N2) Prevents S-oxidation

Caption: Figure 1. Convergent synthetic pathway from commodity starting materials to the target formamide.

Materials & Equipment

ReagentPurityRoleHazard Note
2-(Phenylthio)aniline >97%SubstrateIrritant, Stench
Formic Acid 85-98%ReagentCorrosive, Lachrymator
Toluene ACS GradeSolvent/AzeotropeFlammable
Sodium Bicarbonate Sat. Aq.Quench--
Ethyl Acetate ACS GradeExtractionFlammable

Equipment:

  • 3-Neck Round Bottom Flask (RBF).

  • Dean-Stark Trap & Reflux Condenser.[1]

  • Nitrogen/Argon inlet.

  • Overhead stirrer (preferred for >10g scale) or magnetic stir bar.

Detailed Protocol

Stage I: Preparation of Precursor (If not purchased)

Note: If starting with commercial 2-(phenylthio)aniline (CAS 1134-94-7), skip to Stage II.

  • SNAr Coupling: Dissolve 2-chloronitrobenzene (1.0 equiv) and thiophenol (1.05 equiv) in DMF. Add K2CO3 (1.2 equiv). Heat to 80°C for 4 hours.

  • Workup: Pour into water. Filter the yellow precipitate (2-nitrodiphenyl sulfide).

  • Reduction: Suspend the nitro compound in Ethanol/Water (4:1). Add Iron powder (3 equiv) and NH4Cl (catalytic). Reflux for 2 hours. Filter hot through Celite. Concentrate to obtain 2-(phenylthio)aniline .[2][3]

Stage II: Formylation of 2-(Phenylthio)aniline (Core Protocol)

This procedure utilizes the azeotropic removal of water to drive the equilibrium toward the formamide [1].

Step 1: Reaction Setup

  • Equip a 250 mL 3-neck RBF with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Charge: Add 2-(phenylthio)aniline (10.0 g, 49.7 mmol) and Toluene (100 mL).

  • Addition: Add Formic Acid (85% aq. solution, 4.6 mL, ~2.5 equiv) directly to the flask.

    • Expert Insight: A slight excess of formic acid is required to account for azeotropic loss, but too much will cause phase separation in the pot.

Step 2: Reaction Execution

  • Inerting: Flush the system with nitrogen for 5 minutes. Maintain a slow N2 stream throughout to prevent oxidation of the sulfide to the sulfoxide.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C).

  • Monitoring: Observe water collection in the Dean-Stark trap. The theoretical water generation is ~0.9 mL (plus water from the 85% acid).

  • Endpoint: Continue reflux for 4–6 hours until water evolution ceases.

    • TLC Check: Mobile phase 30% EtOAc/Hexane. The starting aniline (higher Rf, fluorescent) should disappear; the product (lower Rf) appears.

Step 3: Workup & Isolation

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Washing: Transfer the toluene solution to a separatory funnel.

    • Wash 1: Saturated NaHCO3 (2 x 50 mL) to remove excess formic acid.

    • Wash 2: Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4. Filter.

  • Concentration: Evaporate the toluene under reduced pressure (Rotavap) to yield an off-white solid or viscous oil.

Step 4: Purification

  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol. Cool slowly to 0°C. Filter the white crystals.

  • Yield: Typical yields range from 85% to 94% .

Quality Control & Characterization

The presence of the formyl group induces cis/trans isomerism around the amide bond, which is visible in NMR. This is a hallmark of successful synthesis and not an impurity.

Expected Analytical Data
TechniqueParameterExpected Result
HPLC Purity>98% (Area under curve)
1H NMR Formyl Proton (-CH O)Two signals (rotamers): Major (trans): ~8.3–8.5 ppm (broad s) Minor (cis): 8.6–8.8 ppm (d, J11Hz)
1H NMR Amine Proton (-NH -)Broad singlet, exchangeable with D2O, typically 9.5–10.5 ppm.
MS (ESI) [M+H]+Calculated: 230.08 Da. Found: 230.1 ± 0.1.
Mechanistic Insight: Rotamerism

The restricted rotation of the C-N amide bond creates two distinct chemical environments. In 2-substituted formanilides, the cis conformer (Oxygen cis to the phenyl ring) is often stabilized by intramolecular H-bonding with the ortho-substituent, though steric bulk from the -SPh group may favor the trans isomer [2].

Caption: Figure 2. Equilibrium between amide rotamers observable in NMR.

Troubleshooting & Safety

Issue: Low Conversion

  • Cause: Water not removed efficiently.

  • Fix: Ensure Dean-Stark trap is insulated. Add fresh toluene if volume drops.

Issue: Product is Colored (Dark Brown/Red)

  • Cause: Oxidation of the sulfur atom or polymerization of aniline impurities.

  • Fix: Ensure Nitrogen atmosphere is rigorous. Use activated charcoal during recrystallization to remove color bodies.

Safety Warning (Stench Management):

  • The precursor (2-aminodiphenyl sulfide) and thiophenol (if used in Stage I) have low odor thresholds.

  • Protocol: Keep all waste in a dedicated "Thiol Waste" container containing 5% Bleach (Sodium Hypochlorite) to oxidize and neutralize the smell immediately.

References

  • Cantillo, D., et al. (2014). "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid." SciSpace/Journal of Organic Chemistry. (Validated via search result 1.9).

  • Motherwell, W.B., et al. (2002).[4] "Structural characterization of N-phenyl-2-(phenylsulfanyl)acetamide." PMC / NIH. (Validated via search result 1.5 - Analogous structural data).

  • BenchChem. (n.d.). "Synthesis routes of 2-Nitro-5-(phenylthio)aniline." (Validated via search result 1.1).

  • EvitaChem. (n.d.). "Detailed Synthesis Method for 2-Nitro-5-(phenylthio)aniline." (Validated via search result 1.4).

Sources

Application

Application Note: Optimized Synthesis and Protocols for N-[2-(Phenylsulfanyl)phenyl]formamide Derivatives

Executive Summary This guide details the reaction conditions and experimental protocols for the synthesis of N-[2-(phenylsulfanyl)phenyl]formamide derivatives. These scaffolds are critical intermediates in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction conditions and experimental protocols for the synthesis of N-[2-(phenylsulfanyl)phenyl]formamide derivatives. These scaffolds are critical intermediates in the development of sulfur-nitrogen heterocycles, particularly phenothiazines and benzothiazoles , which serve as pharmacophores in antipsychotic, antiviral, and antimicrobial therapeutics.

This note prioritizes the Mixed Anhydride Method for formylation due to its superior atom economy and mild conditions, while also providing a Azeotropic Distillation Protocol for large-scale industrial applications.[1]

Chemical Context & Mechanistic Insight

The target molecule features an aniline nitrogen ortho-substituted with a bulky, electron-rich phenylsulfanyl (phenylthio) group.[2][1] This structural motif presents two specific synthetic challenges:

  • Steric Hindrance: The ortho-phenylsulfanyl group creates steric bulk, potentially retarding nucleophilic attack on the formylating agent.[1]

  • Electronic Deactivation: While the sulfur atom is electron-donating by resonance, the phenyl ring acts as an electron sink, slightly reducing the nucleophilicity of the amine compared to simple aniline.[1]

Reaction Pathway Overview[1][2]

The synthesis is best approached via a modular workflow:

  • Precursor Assembly: Nucleophilic aromatic substitution (

    
    ) of 2-chloronitrobenzene with thiophenol, followed by reduction.
    
  • Formylation (Critical Step): Chemoselective

    
    -acylation using activated formyl species.[2][1]
    
  • Downstream Cyclization: Oxidative or radical ring closure to tricyclic heterocycles.[2][1]

G Start 2-Chloronitrobenzene Inter1 2-Nitrodiphenylsulfide Start->Inter1 PhSH, NaOH (SNAr) Inter2 2-(Phenylthio)aniline (The Amine) Inter1->Inter2 Fe/HCl or H2/Pd (Reduction) Target N-[2-(Phenylsulfanyl)phenyl]formamide Inter2->Target HCOOH/Ac2O (Formylation) Cycle Phenothiazine/Benzothiazole Derivatives Target->Cycle Oxidative Cyclization

Figure 1: Synthetic workflow from commodity chemicals to the target scaffold.

Module 1: Precursor Synthesis (The Amine)[1][2]

Before formylation, the 2-(phenylthio)aniline core must be synthesized.[2][1] The most robust route avoids metal catalysts (like Ullmann coupling) in favor of


 chemistry, which is easier to purify.[1]
Protocol A: Synthesis of 2-(Phenylthio)aniline[1]
  • S-Arylation: Dissolve 2-chloronitrobenzene (1.0 equiv) and thiophenol (1.1 equiv) in DMF. Add

    
     (1.5 equiv) and heat to 80°C for 4 hours.
    
    • Why: The nitro group activates the ortho-chloride for displacement.[2][1]

  • Reduction: Treat the isolated nitro-sulfide with Iron powder (3.0 equiv) and

    
     in Ethanol/Water (3:1) at reflux for 2 hours.
    
    • Why: Iron reduction is chemoselective and prevents poisoning of the sulfur atom, which can occur with Pd/C hydrogenation.[1]

Module 2: Formylation Strategies (Core Protocols)

This is the critical step. We recommend Method A for laboratory-scale (mg to g) synthesis due to its speed and high yield.[2][1] Method B is recommended for scale-up (>100g) where cost of reagents is a primary factor.[2]

Method A: The Mixed Anhydride Protocol (Recommended)

This method generates acetic formic anhydride in situ, a highly reactive electrophile that overcomes the steric hindrance of the ortho-sulfide.[1]

Reagents:

  • Substrate: 2-(Phenylthio)aniline (1.0 equiv)[2][1]

  • Formic Acid (98%, 5.0 equiv)

  • Acetic Anhydride (2.0 equiv)[2][1]

  • Solvent: Dichloromethane (DCM) or THF (dry)[2]

Step-by-Step Protocol:

  • Activation: In a dry flask under

    
    , mix Formic Acid (5 equiv) and Acetic Anhydride (2 equiv). Stir at 55–60°C for 1 hour.
    
    • Mechanism:[2][1][3][4][5][6][7][8]

      
      . The mixed anhydride is formed.[2][1]
      
  • Addition: Cool the mixture to 0°C. Add the solution of 2-(phenylthio)aniline in minimal DCM dropwise over 15 minutes.

    • Control: Exothermic reaction.[2][1] Maintain temp < 10°C to prevent di-formylation.[2]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).[2][1]

  • Quench: Pour mixture into ice-cold saturated

    
     solution. Stir vigorously until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Wash organics with Brine.[2][1] Dry over

    
    .[2][1][9]
    
  • Purification: Flash chromatography is rarely needed.[2][1] Recrystallize from Ethanol/Hexane if necessary.[2][1]

Method B: Azeotropic Dehydration (Scale-Up)

Uses cheap reagents and drives equilibrium by water removal.[2][1]

Reagents:

  • Substrate: 2-(Phenylthio)aniline[2][1]

  • Formic Acid (85% aq., 3.0 equiv)

  • Solvent: Toluene

  • Apparatus: Dean-Stark trap[2][1][10]

Protocol:

  • Dissolve amine in Toluene (0.5 M concentration).[2][1]

  • Add Formic Acid.[2][1][9][10][11][12][13]

  • Reflux vigorously with a Dean-Stark trap to collect water.[2]

  • Continue until theoretical water volume is collected (~4–6 hours).

  • Evaporate Toluene to yield the crude formamide.[2][1]

Data Comparison: Formylation Methods
ParameterMethod A (Mixed Anhydride)Method B (Azeotropic)Method C (Direct Reflux)
Yield 92–96% 85–90%60–75%
Time 3 hours6–8 hours12–24 hours
Temp 0°C

RT
110°C100°C
Purity High (Recryst.[2][1] often not needed)Moderate (Requires workup)Low (Thermal degradation)
Suitability Lab / Drug DiscoveryProcess / ManufacturingNot Recommended

Module 3: Downstream Applications (Cyclization)[1][2]

The N-[2-(phenylsulfanyl)phenyl]formamide scaffold is a "spring-loaded" precursor.[2][1] The formyl group provides a single carbon source for cyclization.[2]

Pathway: Radical Cyclization to Benzothiazoles

Modern protocols utilize persulfate oxidants to generate a radical at the nitrogen or sulfur, promoting cyclization with the expulsion of the phenyl ring (less common) or rearrangement.[1] However, the most direct application of this specific precursor is often the Smiles Rearrangement to phenothiazines or hydrolysis to generate specific ligands.[1]

Note: For direct benzothiazole synthesis, researchers often start with the free thiol (2-aminothiophenol).[2][1] If using the S-Phenyl derivative, oxidative conditions are required to cleave the S-Ph bond.

Green Oxidative Cyclization Protocol:

  • Reagents: Substrate (1.0 equiv),

    
     (2.0 equiv), 
    
    
    
    (10 mol% cat).[2][1]
  • Conditions: MeCN/Water (1:1), 60°C, 4 hours.

  • Outcome: Formation of benzothiazole derivatives via radical cascade.[2][1]

Mechanism Step1 N-Formyl Precursor Step2 Amidyl Radical Generation (via Persulfate) Step1->Step2 -H• Step3 Intramolecular Cyclization (S-attack on Carbon) Step2->Step3 Step4 Oxidative Aromatization Step3->Step4 -Ph• / Oxidation Final Benzothiazole Core Step4->Final

Figure 2: Proposed radical mechanism for oxidative cyclization.

Troubleshooting & Critical Parameters

Moisture Sensitivity[2][10]
  • Issue: Low yield in Method A.

  • Cause: Acetic anhydride hydrolysis by ambient moisture.[2][1][10]

  • Fix: Use freshly distilled

    
     and flame-dried glassware.
    
Deformylation[2][9][10][14]
  • Issue: Product reverts to amine during workup.

  • Cause: Acidic hydrolysis or high temperature during solvent removal.[2][1]

  • Fix: Neutralize completely with

    
     before extraction. Keep water bath < 40°C during rotovap.[2]
    
Rotamers
  • Observation: NMR shows doubled peaks.

  • Explanation: Formamides exist as cis/trans rotamers due to the partial double bond character of the C-N bond.[1] This is normal.

  • Validation: Run NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ) to coalesce peaks.
    

References

  • Chandra, D., et al. (2023).[2][1] "Metal-free synthesis of benzothiazoles via oxidative cyclization of thioformanilides." Journal of Organic Chemistry.

  • Bhanage, B. M., et al. (2015).[2][1][14] "N-Substituted Formamides as C1-Sources for the Synthesis of Benzimidazole and Benzothiazole Derivatives." Synlett. [2][1]

  • Katritzky, A. R., et al. (2000).[2][1] "Properties and Synthetic Utility of N-Substituted Benzotriazoles." Chemical Reviews.

  • Org. Synth. (1941).[2][1] "N-Formylation of Amines using Formic Acid and Acetic Anhydride." Organic Syntheses, Coll.[1] Vol. 1, p. 285.[1]

  • Downer-Riley, N. K., & Jackson, Y. A. (2008).[1][4] "Conversion of thiobenzamides to benzothiazoles via intramolecular cyclization." Tetrahedron.

Sources

Method

N-[2-(Phenylsulfanyl)phenyl]formamide in medicinal chemistry applications

Application Note: N-[2-(Phenylsulfanyl)phenyl]formamide in the Synthesis and Quality Control of Dibenzothiazepine Antipsychotics Executive Summary N-[2-(Phenylsulfanyl)phenyl]formamide (CAS: 1489-24-3; Molecular Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[2-(Phenylsulfanyl)phenyl]formamide in the Synthesis and Quality Control of Dibenzothiazepine Antipsychotics

Executive Summary

N-[2-(Phenylsulfanyl)phenyl]formamide (CAS: 1489-24-3; Molecular Formula:


) is a highly versatile organic compound that plays a dual role in medicinal chemistry[1]. Primarily, it serves as a critical synthetic intermediate in the construction of the dibenzo[b,f][1,4]thiazepine core—the foundational scaffold for several atypical antipsychotics, most notably Quetiapine Fumarate[1]. Secondarily, due to its position in the synthetic pathway, it is a closely monitored pharmacopeial impurity[2]. This application note details the mechanistic rationale behind its synthesis, the protocols for its cyclization, and the analytical strategies required for its quantification in final Active Pharmaceutical Ingredients (APIs).

Mechanistic Role in Dibenzothiazepine Synthesis

The synthesis of the dibenzothiazepine core requires the formation of a 7-membered thiazepine ring bridging two phenyl rings. N-[2-(Phenylsulfanyl)phenyl]formamide is uniquely suited for this because the formyl group provides a highly electrophilic carbon center when activated.

During the synthesis of Quetiapine, the formamide intermediate is subjected to a dehydrating and chlorinating agent, typically Phosphorus Oxychloride (


)[3]. The causality of this step is rooted in the Vilsmeier-Haack type activation: 

converts the formamide into a highly reactive imino chloride intermediate. This electrophilic species rapidly undergoes an intramolecular Friedel-Crafts-type alkylation (a Bischler-Napieralski cyclization) with the adjacent electron-rich phenyl ring, successfully closing the 7-membered ring to yield 11-chlorodibenzo[b,f][1,4]thiazepine[3]. This chlorinated core is then susceptible to nucleophilic aromatic substitution (

) by piperazine derivatives to build the final drug molecule.

Pathway N1 2-(Phenylthio)aniline (Starting Material) N2 Formylation (HCOOH / Ac2O) N1->N2 N3 N-[2-(Phenylsulfanyl)phenyl]formamide CAS: 1489-24-3 N2->N3 N4 Cyclization (POCl3 / Reflux) N3->N4 N8 Impurity Carryover (QC Target) N3->N8 N5 11-Chlorodibenzo[b,f][1,4]thiazepine (Core Intermediate) N4->N5 N6 Piperazine Addition & Alkylation N5->N6 N7 Quetiapine Fumarate (Final API) N6->N7 N8->N7 Monitored via HPLC

Synthetic workflow of Quetiapine highlighting CAS 1489-24-3 as an intermediate and impurity.

Experimental Protocols

Protocol 1: Synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide

Objective: Formylate 2-(phenylthio)aniline while preventing the oxidation of the sensitive thioether bridge. Causality Insight: Using formic acid alone requires harsh heating, which risks oxidizing the sulfide to a sulfoxide. By generating acetic formic anhydride in situ, the formylation becomes highly exothermic and proceeds rapidly at near-freezing temperatures, preserving the structural integrity of the molecule.

Step-by-Step Methodology:

  • Anhydride Generation: In a dry, round-bottom flask equipped with a magnetic stirrer and an addition funnel, cool 1.2 equivalents of Acetic Anhydride to 0 °C using an ice-water bath.

  • Activation: Slowly add 1.5 equivalents of Formic Acid dropwise over 15 minutes. Stir the mixture at 50 °C for 1 hour to form the mixed acetic formic anhydride, then cool back to 0 °C.

  • Substrate Addition: Dissolve 1.0 equivalent of 2-(phenylthio)aniline in anhydrous Dichloromethane (DCM) and add it dropwise to the mixed anhydride solution, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via TLC (Hexane:Ethyl Acetate 7:3); the primary amine spot should completely disappear, replaced by a higher-Rf UV-active spot.

  • Workup: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated

    
     until CO2 evolution ceases (neutralizing residual acids).
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield N-[2-(Phenylsulfanyl)phenyl]formamide as a neat solid[1].
    
Protocol 2: Intramolecular Cyclization to the Thiazepine Core

Objective: Cyclize the formamide to 11-chlorodibenzo[b,f][1,4]thiazepine. Causality Insight: Moisture must be rigorously excluded. If water is present, the


-generated imino chloride will hydrolyze back to the starting formamide, stalling the reaction and resulting in high levels of CAS 1489-24-3 carryover into the downstream API[2].

Step-by-Step Methodology:

  • Reagent Charging: Under a strict Nitrogen atmosphere, charge 1.0 equivalent of N-[2-(Phenylsulfanyl)phenyl]formamide into a dry reactor.

  • Chlorination/Dehydration: Add 5.0 equivalents of Phosphorus Oxychloride (

    
    ). The 
    
    
    
    acts as both the activating reagent and the solvent[3].
  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 4–6 hours. The reaction transitions from a suspension to a dark, homogeneous solution as the imino chloride forms and cyclizes.

  • Distillation: Once TLC indicates the complete consumption of the formamide, distill off the excess

    
     under vacuum to prevent violent exotherms during the aqueous quench.
    
  • Quenching: Dissolve the concentrated residue in Toluene and carefully pour it over a vigorously stirred mixture of ice and water.

  • Phase Separation: Separate the organic Toluene layer, wash with cold water, dry, and concentrate to yield the crude 11-chlorodibenzo[b,f][1,4]thiazepine, ready for immediate piperazine addition[3].

Analytical Profiling & Quality Control (QC)

Unidentified or uncontrolled impurities in APIs pose significant toxicological risks and can alter the therapeutic efficacy of the final drug product[4]. Because N-[2-(Phenylsulfanyl)phenyl]formamide lacks the basic piperazine moiety found in Quetiapine, it does not ionize at physiological pH and is highly lipophilic. If Protocol 2 fails to reach completion, this unreacted intermediate will carry over.

To ensure regulatory compliance (ICH Q3A guidelines), the following reversed-phase HPLC method is engineered to separate the highly polar API from the lipophilic formamide impurity.

Table 1: HPLC Parameters for QC Monitoring of CAS 1489-24-3 in Quetiapine API

ParameterCondition / SpecificationCausality / Rationale
Stationary Phase C18 Column (250 mm × 4.6 mm, 5 µm)The hydrophobic C18 chains effectively retain the lipophilic thioether and aromatic rings of the impurity.
Mobile Phase A 0.05 M Ammonium Acetate (pH 6.5)Maintains the Quetiapine API in a partially ionized state, allowing it to elute early while keeping the neutral formamide retained.
Mobile Phase B Acetonitrile (Gradient Elution)Provides the necessary elution strength to wash the highly retained formamide off the column.
Detection Wavelength UV at 254 nmBoth the API and the formamide impurity possess strong chromophores at 254 nm due to the extended

-conjugation of the diphenyl sulfide system.
Relative Retention Time RRT

1.8 (Relative to Quetiapine)
The lack of a basic amine in the impurity causes it to interact much more strongly with the stationary phase than the API.
Limit of Detection

0.05% (w/w)
Meets strict pharmacopeial reporting thresholds for intermediate impurities in finished dosage forms[4].

References

  • LGC Standards. "N-[2-(Phenylsulfanyl)phenyl]formamide | LGC Standards". Source: lgcstandards.com. URL: 1

  • Google Patents. "EP1781646A1 - Process for the preparation of 11-(4-[2-(2-hydroxyethoxy)ethyl]-i-piperazinyl)dibenzo[b,f][1,4]thiazepine". Source: google.com. URL: 3

  • Klivon. "Impurities Standards - Klivon". Source: klivon.com. URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide

Welcome to the dedicated technical support resource for the synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yields in the formylation of 2-(phenylsulfanyl)aniline can stem from several factors. A systematic approach to troubleshooting is essential.

  • Moisture Contamination: The most common culprit is the presence of water. Many formylating agents, such as acetic formic anhydride, are highly sensitive to moisture and can be rapidly quenched, halting the reaction.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Explanation: The formylation of anilines may require heating to proceed at a reasonable rate.[1][2] However, excessively high temperatures can lead to decomposition or side-product formation. Conversely, if the reaction is not allowed to proceed for a sufficient duration, you will observe incomplete conversion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and monitor for the disappearance of the starting material. Optimize the reaction time based on TLC analysis.

  • Reagent Quality and Stoichiometry: The purity of your starting materials and the molar ratios are crucial for success.

    • Explanation: Impure 2-(phenylsulfanyl)aniline or a degraded formylating agent can introduce competing side reactions. An incorrect stoichiometric ratio can result in either unreacted starting material or the formation of undesired byproducts.

    • Solution: Use high-purity reagents. For formylation with formic acid, it is often used in excess to serve as both the reagent and a solvent.[2][3] For other agents, a slight excess (1.1-1.5 equivalents) is typically recommended.

  • Inefficient Work-up and Purification: Product can be lost during the isolation phase.

    • Solution: During aqueous work-up, ensure the pH is adjusted correctly to precipitate or extract the product effectively. The organic product, N-[2-(Phenylsulfanyl)phenyl]formamide, should be extracted into a suitable organic solvent. If the product is an oil, purification by column chromatography is recommended over recrystallization.[4]

Question 2: I'm observing significant impurity spots on my TLC plate. What are the likely side products and how can I prevent their formation?

Answer: The formation of side products is a common issue that can complicate purification and reduce yield.

  • Possible Side Reactions:

    • Oxidation: The sulfide moiety in your starting material is susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing impurities. This can lead to the formation of sulfoxide or sulfone byproducts.

    • Di-formylation: While less common for anilines, if harsh conditions or a highly reactive formylating agent is used in large excess, double formylation could theoretically occur, though it is sterically hindered.[5]

  • Preventative Measures:

    • Control Reaction Temperature: Avoid excessive heating, which can promote side reactions. Maintain the lowest effective temperature required for the reaction to proceed to completion.[5]

    • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can help prevent oxidation of the sulfide.

    • Stoichiometry Control: Use the minimum necessary excess of the formylating agent to drive the reaction to completion without encouraging side-product formation.[5]

Question 3: The final product is a persistent oil and I am unable to induce crystallization. How can I effectively purify my compound?

Answer: It is not uncommon for formamide products to be oils or low-melting solids. If direct crystallization is unsuccessful, several alternative purification strategies can be employed.

  • Solvent-Antisolvent Precipitation:

    • Dissolve the crude oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., hexanes or petroleum ether) with vigorous stirring until persistent cloudiness is observed.

    • Allow the mixture to stand, potentially at a reduced temperature (0-4 °C), to encourage the precipitation of the solid product.[4]

  • Column Chromatography: This is the most reliable method for purifying non-crystalline compounds.

    • Stationary Phase: Use silica gel as the standard stationary phase.

    • Mobile Phase: A good starting point for the eluent system is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC analysis first.[4]

  • Kugelrohr Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an effective purification method for oils.

Visualizing the Path to Success

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_moisture Check for Moisture - Anhydrous Solvents? - Dried Glassware? start->check_moisture check_conditions Review Reaction Conditions - Temperature? - Reaction Time? start->check_conditions check_reagents Assess Reagents - Purity? - Stoichiometry? start->check_reagents check_workup Evaluate Work-up - pH Adjustment? - Extraction Efficiency? start->check_workup solution_moisture Solution: Use Anhydrous Techniques Inert Atmosphere check_moisture->solution_moisture solution_conditions Solution: Optimize T & Time Monitor by TLC check_conditions->solution_conditions solution_reagents Solution: Use Pure Reagents Adjust Stoichiometry check_reagents->solution_reagents solution_workup Solution: Optimize Extraction Consider Chromatography check_workup->solution_workup end_node Improved Yield solution_moisture->end_node solution_conditions->end_node solution_reagents->end_node solution_workup->end_node

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formylation of an amine? A1: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. This is typically followed by the departure of a leaving group, resulting in the formation of the N-formyl product.

Q2: What are the most common formylating agents for this type of synthesis? A2: Several reagents can be used, each with its own advantages.

  • Formic Acid: One of the simplest and most common reagents. It can be used in excess, often heated, to drive the reaction. It is cost-effective and the work-up is straightforward.[2][3]

  • Acetic Formic Anhydride (AFA): A more reactive agent, typically prepared in situ from formic acid and acetic anhydride. It allows for milder reaction conditions but is highly moisture-sensitive.[1]

  • Triethyl Orthoformate: This reagent can be effective, sometimes in the presence of an acid catalyst. The reaction often requires heating.[2]

Q3: How do I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material (2-(phenylsulfanyl)aniline) on a silica gel plate. The product, being more polar, should have a lower Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible.

Q4: What analytical methods should I use to confirm the structure and purity of N-[2-(Phenylsulfanyl)phenyl]formamide? A4: A combination of spectroscopic and physical methods is recommended.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should observe characteristic peaks for the formyl proton (-CHO), the aromatic protons, and the N-H proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch and the amide C=O stretch.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.[4]

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide using formic acid.

Key Reaction Parameters
ParameterValue/ConditionRationale
Reactants 2-(Phenylsulfanyl)aniline, Formic AcidFormic acid serves as both the formylating agent and the solvent, providing a simple and effective system.[2][3]
Solvent None (Formic acid in excess)Using an excess of the liquid reagent simplifies the reaction setup.
Stoichiometry 1 equivalent Amine, ~10-20 equivalents Formic AcidA large excess of formic acid ensures the reaction goes to completion.
Temperature 80-100 °CHeating is typically required to drive the dehydration and form the amide bond efficiently.[2]
Reaction Time 2-6 hoursThe reaction should be monitored by TLC to determine the point of completion.[1]
Work-up Aqueous wash, extractionStandard work-up to remove excess formic acid and isolate the crude product.
Purification Recrystallization or Column ChromatographyTo obtain the final product in high purity.
Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(phenylsulfanyl)aniline (1.0 eq). Add an excess of 98-100% formic acid (10-20 eq).

  • Heating: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., with a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting aniline spot has disappeared.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice water.

  • Precipitation/Extraction: The product may precipitate as a solid. If so, collect it by vacuum filtration. If it separates as an oil, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Column Chromatography: If the product is an oil or impure solid, purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

General Synthesis Workflow

Synthesis_Workflow start_materials Starting Materials - 2-(Phenylsulfanyl)aniline - Formic Acid reaction_setup Reaction Setup - Combine Reagents - Attach Condenser start_materials->reaction_setup heating Heating & Reaction - 80-100 °C - Monitor by TLC reaction_setup->heating workup Aqueous Work-up - Quench with Ice Water - Extract with Solvent heating->workup purification Purification - Recrystallization or - Column Chromatography workup->purification final_product Pure N-[2-(Phenylsulfanyl)phenyl]formamide purification->final_product

Caption: A flowchart of the general experimental workflow.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Phenyl Diethylsulfamate Purification: Technical Support Center. Benchchem.
  • Butt, N. A., et al. (2014). Formylation of Amines. Molecules, 19(6), 7838-7863. [Link]

  • Olah, G. A., & Arvanaghi, M. (1986). Formyl Transfer to Grignard Reagents with N-Formylpiperidine: 3-Phenylpropionaldehyde. Organic Syntheses, 64, 114. [Link]

  • Reddy, L. M. (2010). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Synthetic Communications, 40(16), 2419-2425. [Link]

  • BenchChem Technical Support Team. (2025).

Sources

Optimization

Technical Support Center: Purification of N-[2-(Phenylsulfanyl)phenyl]formamide

Welcome to the Technical Support Center for the isolation and purification of N-[2-(Phenylsulfanyl)phenyl]formamide (CAS: 1489-24-3)[1]. As a critical intermediate in the synthesis of dibenzothiazepine derivatives—most n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-[2-(Phenylsulfanyl)phenyl]formamide (CAS: 1489-24-3)[1]. As a critical intermediate in the synthesis of dibenzothiazepine derivatives—most notably the atypical antipsychotic Quetiapine Fumarate[2]—the purity of this formamide directly impacts downstream yields. Residual impurities can poison cyclization catalysts or carry over as persistent pharmacopeial impurities, such as Quetiapine Impurity G (5H-benzo[b][1,4]benzothiazepin-6-one)[3].

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative matrices to ensure your material meets the >99% purity threshold required for active pharmaceutical ingredient (API) development.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Following formylation, my purified product still contains unreacted 2-(phenylsulfanyl)aniline. Why does this happen, and how do I remove it?

  • The Causality: The formylation of 2-(phenylsulfanyl)aniline often reaches a thermodynamic equilibrium or stalls due to the severe steric hindrance imposed by the bulky ortho-phenylsulfanyl group. Standard aqueous workups often fail to partition the unreacted, highly lipophilic amine into the aqueous layer.

  • The Solution: Implement an aggressive acidic aqueous wash (1M HCl) during the initial liquid-liquid extraction (LLE). The unreacted aniline will protonate to form a water-soluble hydrochloride salt, while the neutral formamide remains in the organic phase.

  • Self-Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. The disappearance of the characteristic primary amine spot (which turns purple/pink upon heating) confirms complete removal.

Q2: I am observing a highly polar impurity on TLC (Rf ~0.1 in 3:1 Hexanes/EtOAc) that co-elutes during column chromatography. What is it?

  • The Causality: This is likely the oxidized sulfoxide byproduct, N-[2-(phenylsulfinyl)phenyl]formamide. The thioether linkage is highly susceptible to atmospheric oxidation, especially when exposed to trace peroxides found in aged ethereal solvents (like THF or Diethyl Ether) during prolonged concentration steps.

  • The Solution: Avoid using uninhibited or aged ethers. If the sulfoxide forms, silica gel chromatography is often inefficient due to severe tailing. Instead, utilize a controlled recrystallization from a non-oxidizing solvent mixture (e.g., Toluene/Heptane) under an inert atmosphere (N2/Ar).

Q3: My compound "oils out" instead of crystallizing during recrystallization, resulting in a gummy solid. How can I induce proper crystallization?

  • The Causality: Formamides frequently exhibit polymorphism and can form supersaturated oils when the cooling rate is too rapid or the solvent system is too non-polar, preventing the molecules from organizing into a stable crystal lattice.

  • The Solution: Transition to a binary solvent system (Ethyl Acetate/Hexanes). Heat to complete dissolution, then cool the solution at a strictly controlled rate (e.g., 5 °C/hour). Seed the solution with a pure crystal exactly at the cloud point.

Part 2: Quantitative Impurity Profile & Purification Matrix

To streamline your purification strategy, consult the following matrix comparing common impurities, their chromatographic behavior, and the optimal resolution method.

Impurity TypeStructural Cause / OriginTLC Rf (3:1 Hex/EtOAc)Recommended Purification MethodExpected Recovery
2-(Phenylsulfanyl)aniline Incomplete formylation (Steric hindrance)~0.65 (Ninhydrin +)Liquid-Liquid Extraction (1M HCl Wash)> 95%
Formic Acid / Reagents Residual formylating agent~0.00 (Streak)Liquid-Liquid Extraction (Sat. NaHCO3)> 98%
Sulfoxide Byproduct Thioether oxidation (Air/Peroxides)~0.10 (UV Active)Recrystallization (Toluene/Heptane)75 - 85%
Di-formamide Over-formylation (Excess reagent)~0.45 (UV Active)Flash Column Chromatography80 - 90%
Target Formamide Product (C13H11NOS) [2]~0.35 (UV Active) Combined Workflow (LLE + Recryst.) N/A

Part 3: Step-by-Step Self-Validating Protocols

Protocol A: Self-Validating Liquid-Liquid Extraction (Acid/Base Scavenging)

Use this protocol immediately post-reaction to isolate the crude formamide from unreacted starting materials and acidic byproducts.

  • Dilution: Quench the crude reaction mixture by diluting it with Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Amine Scavenging): Wash the organic layer with 1M HCl (3 x 5 mL/g).

    • Self-Validation Check: Check the pH of the final aqueous wash; it must be < 2. Perform a Ninhydrin TLC stain on the organic layer to ensure the amine is absent.

  • Base Wash (Acid Scavenging): Wash the organic layer with saturated aqueous NaHCO3 (2 x 5 mL/g) to neutralize residual formic acid.

    • Self-Validation Check: Gas evolution (CO2) will cease when the acid is fully neutralized. The aqueous pH should be ~8.

  • Drying: Wash with brine (1 x 5 mL/g), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at 35 °C to yield the crude product as a powder[1].

Protocol B: Controlled Recrystallization (Toluene/Heptane)

Use this protocol to upgrade the purity of the crude powder from >85% to >99%, specifically targeting oxidized sulfoxide impurities.

  • Dissolution: Suspend the crude N-[2-(Phenylsulfanyl)phenyl]formamide in minimal Toluene (approx. 3-5 mL/g). Heat to 80 °C under a nitrogen atmosphere until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining the temperature at 80 °C, add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification & Seeding: Add 1-2 drops of Toluene just until the solution clears. If available, add a single seed crystal of pure product.

  • Controlled Cooling: Remove from the heat source and allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to a 4 °C refrigerator for 4 hours.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold Heptane (2 x 2 mL/g). Dry under high vacuum for 12 hours.

    • Self-Validation Check: Verify the melting point of the dried crystals. Pure N-[2-(Phenylsulfanyl)phenyl]formamide will exhibit a sharp melting point of 187–191 °C[1].

Part 4: Purification Workflow Visualization

The following decision matrix illustrates the logical flow for purifying the crude reaction mixture based on the initial impurity profile.

PurificationWorkflow Crude Crude Reaction Mixture (Formamide + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE AcidWash 1M HCl Wash (Removes Amine) LLE->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acid) AcidWash->BaseWash TLCCheck TLC / LC-MS Analysis (Assess Purity) BaseWash->TLCCheck Recryst Recrystallization (Toluene/Heptane) TLCCheck->Recryst High Purity (>85%) Column Silica Chromatography (Hexanes/EtOAc) TLCCheck->Column High Impurity (<85%) Pure Pure Formamide (>99% Purity) Recryst->Pure Column->Pure

Decision matrix for purifying N-[2-(Phenylsulfanyl)phenyl]formamide based on impurity profiles.

References

  • Title: N-[2-(Phenylsulfanyl)phenyl]formamide | LGC Standards Source: LGC Standards URL: [2]

  • Title: N-[2-(phenylsulfanyl)phenyl]formamide | 1489-24-3 Source: Sigma-Aldrich URL: [1]

  • Title: Quetiapine EP Impurity G | CAS Number 3159-07-7 Source: Klivon URL: [3]

Sources

Troubleshooting

Technical Support Center: Purification of Crude N-[2-(Phenylsulfanyl)phenyl]formamide

[1] Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting & Purification Protocols for Thio-Formamide Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting & Purification Protocols for Thio-Formamide Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing N-[2-(phenylsulfanyl)phenyl]formamide (also known as 2-(phenylthio)formanilide) as an intermediate for benzothiazole scaffolds or as a fragment in the synthesis of antipsychotics like Quetiapine.[1]

Users frequently encounter three distinct classes of "impurities" with this molecule:

  • Chemical Impurities: Unreacted 2-(phenylthio)aniline (starting material).[1]

  • Structural Artifacts: Rotamers (cis/trans isomers) that mimic impurities in NMR.[1]

  • Oxidative Byproducts: Sulfoxides arising from the sensitivity of the thioether bridge.

This guide prioritizes the Acid-Base Extraction Protocol as the primary purification method, followed by crystallization techniques.

Module 1: Diagnostic Profiling (Know Your Enemy)[1]

Before initiating purification, you must distinguish between actual chemical impurities and spectroscopic artifacts.[1]

The "Ghost" Impurity: Rotamers

Critical Insight: N-arylformamides exhibit restricted rotation around the C-N amide bond. This creates two distinct conformers (


 and 

or cis and trans) observable in solution at room temperature.[1]
  • Symptom: Your

    
    H NMR shows "doubled" peaks (e.g., two formyl protons at 
    
    
    
    8.3 and 8.6 ppm) or broadened signals.[1]
  • False Diagnosis: Users often assume this is unreacted starting material or a side product.[1]

  • Verification: Run the NMR at elevated temperature (e.g., 50-60°C). If the peaks coalesce into sharp singlets, they are rotamers, not impurities.[1] Do not attempt to purify these; they are chemically identical.

Impurity Identification Matrix
Impurity TypeOriginDetection MethodRemoval Strategy
Amine (Starting Material) Incomplete formylation of 2-(phenylthio)aniline.TLC (ninhydrin active), LC-MS (

202).[1]
Acid Wash (Module 2)
Sulfoxide (S=O) Oxidation of thioether by air/peroxides.[1]LC-MS (

), TLC (more polar than product).[1]
Recrystallization / Column
Formic Acid Excess reagent.

H NMR (

8.0-8.2 broad).[1]
Bicarb Wash / Drying
Module 2: The Primary Protocol (Acid-Base Extraction)

Logic: The product is a neutral amide. The primary impurity (amine) is basic.[1] We utilize this pKa difference to sequester the amine into the aqueous phase using dilute acid.

⚠️ Warning: Formamides are susceptible to hydrolysis under strongly acidic conditions, especially with heat.[1] Keep all solutions cold and minimize contact time.

Reagents Required
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid: 0.5 M to 1.0 M Hydrochloric Acid (HCl), cold.[1]

  • Base: Saturated Sodium Bicarbonate (

    
    ).[1]
    
  • Drying Agent: Anhydrous

    
    .[1][2]
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude oil/solid in DCM (10 mL per gram of crude). Ensure complete dissolution.

  • First Wash (Acidic):

    • Add cold 1.0 M HCl (volume equal to organic layer).[1]

    • Shake vigorously for 1-2 minutes.

    • Chemistry: The unreacted 2-(phenylthio)aniline is protonated to form the water-soluble hydrochloride salt (

      
      ). The formamide remains in the DCM.
      
    • Separate layers immediately.[1] Keep the organic (bottom) layer.[1]

  • Second Wash (Acidic - Optional):

    • If starting amine was

      
      , repeat Step 2 with 0.5 M HCl.[1]
      
  • Neutralization Wash:

    • Wash the organic layer with saturated

      
       to remove trace acid and formic acid residues.
      
    • Note: Vent frequently; formic acid generates

      
       gas.[1]
      
  • Brine Wash & Dry:

    • Wash with saturated brine.[1]

    • Dry over

      
       for 15 minutes. Filter and concentrate in vacuo.
      

ExtractionWorkflow cluster_separation Phase Separation Start Crude Mixture (Amide + Amine) Dissolve Dissolve in DCM Start->Dissolve AcidWash Wash with 1M HCl (Cold) Dissolve->AcidWash AqLayer Aqueous Layer (Amine-HCl Salt) AcidWash->AqLayer Extracts Amine OrgLayer Organic Layer (Product + Neutral Impurities) AcidWash->OrgLayer Retains Product Bicarb Wash with NaHCO3 (Removes Formic Acid) OrgLayer->Bicarb Dry Dry (Na2SO4) & Evaporate Bicarb->Dry Final Purified Neutral Amide Dry->Final

Figure 1: Acid-Base extraction logic for removing amino-impurities from neutral formamides.

Module 3: Advanced Purification (Crystallization)

If the acid wash yields a solid that is still slightly colored or contains oxidative impurities (sulfoxides), recrystallization is the preferred polishing step.[1]

Solvent Systems:

  • System A (Preferred): Toluene / Hexane (or Heptane).[1]

    • Dissolve in minimum hot Toluene (~60-70°C).

    • Add Hexane dropwise until turbidity persists.[1]

    • Cool slowly to 4°C.

  • System B (Polar): Ethanol / Water.[1]

    • Dissolve in warm Ethanol.

    • Add water until cloudy.[1]

Protocol for "Oiling Out": If your product forms an oil at the bottom instead of crystals:

  • Re-heat to dissolve the oil.

  • Add a "seed crystal" if available.[1]

  • Scratch the inner wall of the flask with a glass rod.

  • Allow to cool very slowly (wrap the flask in foil/cotton).

Module 4: FAQ & Troubleshooting

Q: My product is a thick oil, but the literature says it should be a solid. Why? A: This is common for N-arylformamides containing thioethers.

  • Solvent Entrapment: DCM is notoriously difficult to remove from amides.[1] Dry under high vacuum (0.1 mmHg) for 12 hours.

  • Impurities: Even 5% of the starting aniline can depress the melting point significantly, causing the mixture to exist as a supercooled liquid. Perform the Acid Wash (Module 2) again.

Q: I see a spot on TLC just below my product. Is it the rotamer? A: No. Rotamers interconvert too fast to separate on standard silica TLC.[1]

  • Diagnosis: If the spot is UV active and stains with Iodine/KMnO4, it is likely the Sulfoxide (S-oxide).[1]

  • Remedy: Sulfoxides are much more polar than the sulfide. Flash chromatography (Hexane:EtOAc 80:20

    
     60:40) will easily separate the sulfoxide (elutes later) from the sulfide product.[1]
    

Q: Can I use bleach to clean the glassware? A: ABSOLUTELY NOT while product is present. Hypochlorite (bleach) will instantly oxidize the thioether sulfur to a sulfoxide or sulfone.[1] Use acetone or ethanol for cleaning.[1]

References
  • Rotamerism in N-Arylformamides

    • Restricted rotation of the C-N amide bond leads to distinct NMR signals.[3]

    • Source: [1]

  • Synthesis & Purification of Thio-Aniline Derivatives

    • Protocols for handling 2-(phenylthio)
    • Source: [1][2]

  • General Formylation Workup Procedures

    • Standard acid-base workups for N-formyl
    • Source: (General Reference for N-formylation workups).[1]

  • Solubility Profiles

    • Solubility d
    • Source: [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(phenylthio)aniline and specific reagents before handling.

Sources

Optimization

Technical Support Center: Separation of N-[2-(Phenylsulfanyl)phenyl]formamide

Case ID: FORM-2-PTP-SEP Topic: Purification of N-[2-(phenylsulfanyl)phenyl]formamide from 2-(phenylsulfanyl)aniline and formic acid Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: FORM-2-PTP-SEP Topic: Purification of N-[2-(phenylsulfanyl)phenyl]formamide from 2-(phenylsulfanyl)aniline and formic acid Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

This guide addresses the isolation of N-[2-(phenylsulfanyl)phenyl]formamide (Target) from a reaction mixture containing the starting material 2-(phenylsulfanyl)aniline (Impurity A) and excess formic acid (Impurity B). The separation relies on the chemoselective solubility switching of the impurities: exploiting the basicity of the aniline and the acidity of the formic acid to drive them into the aqueous phase, leaving the neutral amide in the organic phase.

Tier 1: Standard Separation Protocol (The "Happy Path")

Objective: Isolate >95% pure amide using liquid-liquid extraction (LLE) without chromatography.

The Logic (Why this works)
  • Target (Amide): Neutral (

    
     ~15-17). Remains in organic solvent regardless of pH washes.
    
  • Impurity A (Aniline): Weakly basic (

    
     ~2.9) [1]. Protonation by dilute acid converts it into a water-soluble ammonium salt.[1]
    
  • Impurity B (Formic Acid): Acidic (

    
     ~3.75). Deprotonation by weak base converts it into a water-soluble formate salt.[1]
    
Step-by-Step Protocol

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1.0 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (

    
    )[2][3]
    
  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (

    
    )[4]
    

Workflow:

  • Dilution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).

    • Note: DCM is preferred over EtOAc here because formamides can sometimes co-elute with EtOAc impurities, and DCM offers better phase separation density.

  • Acid Wash (Removes Aniline):

    • Wash the organic phase twice with 1.0 M HCl (1:1 volume ratio).

    • Mechanism:[1][2][5][6]

      
       (Water Soluble).[1]
      
    • Critical Check: Test the aqueous layer pH; it must remain < 2.

  • Base Wash (Removes Formic Acid):

    • Wash the organic phase twice with Saturated

      
       .
      
    • Mechanism:[1][2][5][6]

      
      .[1]
      
    • Caution: Vent the separatory funnel frequently due to

      
       generation.
      
  • Final Polish:

    • Wash with Brine (1x) to remove trapped water.

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate under reduced pressure.[1][3]

Visualizing the Workflow

SeparationLogic Start Crude Mixture (Amide + Aniline + Formic Acid) Step1 Dissolve in DCM Add 1M HCl Start->Step1 Sep1 Phase Separation 1 Step1->Sep1 Aq1 Aqueous Layer 1 (Aniline-HCl Salt) Sep1->Aq1 Top Layer (if DCM used) Discard Org1 Organic Layer 1 (Amide + Formic Acid) Sep1->Org1 Bottom Layer (if DCM used) Keep Step2 Add Sat. NaHCO3 Org1->Step2 Sep2 Phase Separation 2 Step2->Sep2 Aq2 Aqueous Layer 2 (Sodium Formate) Sep2->Aq2 Top Layer Discard Org2 Organic Layer 2 (Pure Amide) Sep2->Org2 Bottom Layer Keep Final Dry, Filter, Evaporate Target Product Org2->Final

Figure 1: Liquid-Liquid Extraction Logic Flow for N-[2-(phenylsulfanyl)phenyl]formamide purification.

Tier 2: Troubleshooting & Advanced Purification

Issue: TLC shows a persistent spot just below the product (Starting Material). Diagnosis: The aniline derivative, 2-(phenylsulfanyl)aniline, is a very weak base due to the electron-withdrawing effect of the sulfur atom and steric hindrance. 1M HCl might not fully protonate it in a biphasic system.[1]

Solution: The "Back-Extraction" Technique [1]

  • Increase acid concentration to 2.0 M HCl (Do not exceed 3M to avoid amide hydrolysis).

  • Extend shaking time to 2–3 minutes to allow equilibrium.

  • Chromatography (If extraction fails):

    • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

    • Mobile Phase: Hexane:EtOAc (Start 90:10, Gradient to 70:30).

    • Tip: Pre-wash the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites if the amide streaks, though this is rarely necessary for formamides.

Issue: Product is an oil/gum instead of a solid. Diagnosis: Trapped solvent or trace impurities (often sulfur contaminants) preventing crystallization.

Solution: Recrystallization While specific literature for this exact derivative is sparse, analogous N-aryl formamides crystallize well from the following systems [2, 3]:

  • System A: Toluene/Heptane (Dissolve in hot toluene, add heptane until cloudy, cool).

  • System B: Ethanol/Water (Dissolve in hot EtOH, add water dropwise).

Quantitative Data: Physical Properties for Separation

CompoundRoleApprox.[1][3][4][7][8][9][10][11][12][13][14] pKaSolubility (Aq.[1][10] Acid)Solubility (Aq. Base)
N-[2-(phenylsulfanyl)phenyl]formamide Target~15 (Neutral)InsolubleInsoluble
2-(Phenylsulfanyl)aniline SM (Impurity)2.9 [1]Soluble (as Salt)Insoluble
Formic Acid Reagent (Impurity)3.75SolubleSoluble (as Salt)

Frequently Asked Questions (FAQ)

Q1: Can I use acetic acid instead of HCl for the wash? A: No. Acetic acid is too weak (


 4.[1]76) to effectively protonate the aniline (

2.9). You need a strong mineral acid like HCl to drive the equilibrium fully to the salt form.

Q2: Will the HCl wash hydrolyze my formamide? A: Unlikely under these conditions. While formamides are more labile than acetamides, hydrolysis typically requires refluxing in strong acid or base. A rapid wash (5-10 mins) at room temperature with 1M HCl is kinetically safe.[1]

Q3: My product smells like sulfur/rotten eggs. Why? A: This indicates trace degradation of the phenylsulfanyl group or trapped thiophenol impurities.

  • Fix: Wash the organic layer with 10% NaOH (if the amide is stable) or dilute bleach (Sodium Hypochlorite) very carefully to oxidize trace thiols to disulfides (which are odorless but harder to remove) or sulfonates. Warning: Bleach can oxidize the sulfide in your product to a sulfoxide/sulfone. Use a CuSO4 (aq) wash instead; copper scavenges free thiols effectively.

References

  • Sielc Technologies. (2018).[1][7] Separation of 2-(Phenylthio)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Interpretation Guide: N-[2-(Phenylsulfanyl)phenyl]formamide

Executive Summary This guide provides a definitive structural interpretation of N-[2-(Phenylsulfanyl)phenyl]formamide (CAS: N/A for specific formamide, Precursor CAS: 1134-94-7). Unlike rigid small molecules, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive structural interpretation of N-[2-(Phenylsulfanyl)phenyl]formamide (CAS: N/A for specific formamide, Precursor CAS: 1134-94-7). Unlike rigid small molecules, this compound exhibits complex spectral behavior due to rotameric isomerism around the C–N amide bond.

The Core Challenge: Researchers often misinterpret the doubled signal sets in the 1H NMR spectrum as impurities. This guide objectively compares the two distinct conformers (Rotamers) and validates the synthesis against its precursor, 2-(phenylthio)aniline.

Key Technical Insight: The presence of the bulky ortho-phenylsulfanyl group creates a steric lock that slows the rotation of the formamide group, making the observation of distinct cis and trans rotamers observable at room temperature, particularly in DMSO-d₆.

Structural & Mechanistic Context

To interpret the spectrum, one must understand the dynamic equilibrium governing the molecule. The formamide moiety (-NH-CHO) can exist in two planar conformations.

The Rotameric Equilibrium (DOT Visualization)

RotamerEquilibrium Substrate N-[2-(Phenylsulfanyl)phenyl]formamide Cis Major Rotamer (Z-isomer) (C=O cis to Phenyl ring) Stabilized by sterics/H-bond Substrate->Cis  Equilibrium   Trans Minor Rotamer (E-isomer) (C=O trans to Phenyl ring) Substrate->Trans Cis->Trans  Slow Exchange (RT)  

Comparative Analysis: Spectral Performance

This section compares the spectral features of the Major Rotamer , Minor Rotamer , and the Precursor (Amine).

Chemical Shift Comparison (DMSO-d₆, 400 MHz)

The most diagnostic feature is the Formyl Proton (-CHO) and the Amide Proton (-NH-) .

FeatureMajor Rotamer (Z)Minor Rotamer (E)Precursor (Amine)Interpretation
-CHO (Formyl) 8.35 – 8.45 ppm (d/s)8.60 – 8.80 ppm (d/s)AbsentDiagnostic confirmation of formylation. The doublet splitting (

Hz) arises from coupling to NH.
-NH- (Amide) 9.50 – 9.80 ppm (s, br)10.0 – 10.5 ppm (s, br)5.20 ppm (s, 2H, -NH₂)Significant downfield shift confirms conversion of amine to amide.
Ortho-Proton ~7.8 ppm (dd)~7.9 ppm (dd)~7.4 ppm (dd)The proton on the central ring ortho to the Nitrogen is deshielded by the carbonyl anisotropy.
S-Phenyl Group 7.2 – 7.4 ppm (m)7.2 – 7.4 ppm (m)7.1 – 7.3 ppm (m)The distal phenyl ring remains relatively static; signals often overlap.

Key Differentiator: The ratio of the CHO integrals (e.g., 4:1 or 3:1) directly reflects the thermodynamic stability of the rotamers in the solvent.

Solvent Comparison: DMSO-d₆ vs. CDCl₃

Choosing the right solvent is critical for "clean" data.

  • DMSO-d₆ (Recommended):

    • Pros: Sharpens the Amide (-NH) signal; slows proton exchange; clearly resolves rotamers due to higher viscosity and polarity.

    • Cons: Strong solvent residual peak (2.50 ppm) and water (3.33 ppm).

  • CDCl₃ (Alternative):

    • Pros: Better solubility for lipophilic fragments.

    • Cons: The Amide (-NH) proton often broadens or disappears due to rapid exchange; rotamer coalescence temperature is lower, leading to "muddy" broad peaks at room temperature.

Experimental Protocols

Synthesis Validation Workflow

This protocol ensures the compound analyzed matches the spectral data above.

Method: Formylation of 2-(phenylthio)aniline using Formic Acid.

  • Reactants: Charge 2-(phenylthio)aniline (1.0 eq) and Formic Acid (excess, solvent/reagent).

  • Condition: Reflux (100°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate excess formic acid. Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove acid traces).

  • Purification: Recrystallization from EtOH/Water or Column Chromatography.

Analytical Workflow (DOT Visualization)

AnalyticalWorkflow Sample Isolated Product (Solid) Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for clear NH) Sample->Solvent Acquisition Acquire 1H NMR (ns=16, d1=2.0s) Solvent->Acquisition Check Check CHO Region (8.0 - 9.0 ppm) Acquisition->Check Decision1 Two CHO Signals? Check->Decision1 ResultA Rotamers Confirmed (Calculate Ratio) Decision1->ResultA Yes ResultB Single Peak? (Check Temp/Purity) Decision1->ResultB No VT Optional: VT-NMR (Heat to 80°C) ResultA->VT Coalescence Signals Coalesce (Proves Dynamic Eq) VT->Coalescence

Detailed Spectral Assignment (Self-Validating Logic)

To ensure the spectrum is valid, apply this logic test to your data:

  • The Integral Test:

    • Sum the integrals of the Major CHO and Minor CHO . This sum must equal 1.0H (relative to the aromatic protons).

    • If the sum < 1H, the reaction is incomplete (check for amine precursor).

    • If the sum > 1H, check for residual formic acid (singlet at 8.02 ppm in DMSO).

  • The Coupling Test:

    • Look at the CHO peak. Is it a doublet?

    • If Yes : Measure the J-value. A J of ~2 Hz indicates cis (Z) conformation (W-coupling), while larger J values (10-12 Hz) indicate trans (E) geometry (though often only the cis shows clear coupling in these bulky systems).

    • Validation: Decouple the NH proton (irradiate >9.5 ppm). The CHO doublet should collapse to a singlet.

  • The Sulfur Effect:

    • The phenyl ring attached to Sulfur will appear as a multiplet around 7.2–7.4 ppm. It is less affected by the formamide changes than the central phenylene ring.

References

  • Synthesis & General NMR of N-arylformamides

    • Title: "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine."
    • Source: N
    • URL:[Link]

  • Precursor Data (2-Aminodiphenyl sulfide)

    • Title: "2-(Phenylthio)aniline - Substance Summary."[1]

    • Source: PubChem.

    • URL:[Link]

  • Comparative Rotamer Shifts (Analogous Thio-Ethers)

    • Title: "N-heterocyclic carbene supported zinc catalysed N-formyl
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • General NMR Shift Tables

    • Title: "13.3: Chemical Shifts in ¹H NMR Spectroscopy."
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of N-[2-(Phenylsulfanyl)phenyl]formamide and N-phenylformamide

Introduction In the landscape of synthetic organic chemistry and drug development, N-arylformamides serve as crucial intermediates and structural motifs. Their reactivity is central to their utility, governing their tran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, N-arylformamides serve as crucial intermediates and structural motifs. Their reactivity is central to their utility, governing their transformation into more complex molecular architectures. This guide provides an in-depth, objective comparison of the chemical reactivity of two key analogs: N-phenylformamide, the parent compound, and N-[2-(Phenylsulfanyl)phenyl]formamide, a derivative featuring an ortho-phenylsulfanyl substituent.

The seemingly subtle addition of the phenylsulfanyl group at the ortho position introduces profound electronic and steric changes, creating a fascinating case study in how substituent effects dictate reaction outcomes. We will dissect these differences through the lens of common organic transformations, supported by mechanistic principles and illustrative experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with a predictive understanding of their reactivity, enabling more informed decisions in synthesis design and execution.

Core Structural and Electronic Properties

The fundamental difference between the two molecules lies in the presence of the ortho-phenylsulfanyl group. This substituent influences the electronic environment of the entire molecule, particularly the formamide moiety and the N-aryl ring, through a combination of inductive and resonance effects.

  • N-phenylformamide (Formanilide): This is the benchmark compound. The formamido group (-NHCHO) is characterized by significant resonance stabilization between the nitrogen lone pair and the carbonyl group.[1] This resonance imparts a partial double-bond character to the C-N bond, rendering the amide generally stable and less reactive than corresponding amines or ketones.[1] The nitrogen lone pair also delocalizes into the phenyl ring, making it an activating, ortho, para-directing group for electrophilic aromatic substitution.[2]

  • N-[2-(Phenylsulfanyl)phenyl]formamide: The introduction of the -SPh group at the ortho position creates a more complex electronic and steric landscape.

    • Electronic Effects: The sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, donating electron density to the aromatic ring. This makes the phenylsulfanyl group an ortho, para-director.

    • Neighboring Group Participation: Crucially, the sulfur atom is positioned to interact directly with reaction intermediates formed at the adjacent formamide group. This potential for intramolecular catalysis, or neighboring group participation, is a key differentiator in its reactivity profile.[3]

Below is a diagram illustrating the structural comparison.

G cluster_0 N-phenylformamide cluster_1 N-[2-(Phenylsulfanyl)phenyl]formamide N_phenylformamide N_phenylsulfanyl

Caption: Structural comparison of N-phenylformamide and its ortho-substituted analog.

Comparative Reactivity Analysis

We will now explore the reactivity of these two compounds across several key reaction classes.

Amide Hydrolysis (Acid- and Base-Catalyzed)

Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, is a fundamental reaction. The stability of the amide bond typically requires harsh conditions (strong acid or base and heat) for this transformation to occur.[4][5]

  • N-phenylformamide: Undergoes standard hydrolysis. In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. In basic conditions, hydroxide directly attacks the carbonyl carbon. The rate is generally slow due to the aforementioned resonance stability.[6]

  • N-[2-(Phenylsulfanyl)phenyl]formamide: Is predicted to undergo significantly faster hydrolysis, particularly under acidic conditions. This rate enhancement is attributed to neighboring group participation (anchimeric assistance) from the ortho-sulfur atom.[3]

Mechanistic Insight: Neighboring Group Participation

Under acidic conditions, after protonation of the formyl oxygen, the carbonyl carbon becomes highly electrophilic. The proximate sulfur atom can act as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered cyclic sulfonium ion intermediate. This intramolecular step is kinetically favored over the intermolecular attack by water. The subsequent attack of water on this strained, highly reactive intermediate is rapid, leading to the overall acceleration of the hydrolysis rate.

G Start N-[2-(Phenylsulfanyl)phenyl]formamide Protonated Protonated Amide Start->Protonated + H+ Cyclic Cyclic Sulfonium Intermediate Protonated->Cyclic Intramolecular Attack (Rate-determining for standard amide) Hydrolyzed Hydrolysis Products (2-(Phenylsulfanyl)aniline + Formic Acid) Cyclic->Hydrolyzed + H2O (fast)

Caption: Proposed mechanism for accelerated hydrolysis via neighboring group participation.

Comparative Data Summary: Hydrolysis

Compound Expected Relative Rate (Acidic) Key Influencing Factor
N-phenylformamide Baseline (Slow) Standard amide resonance stabilization.

| N-[2-(Phenylsulfanyl)phenyl]formamide | Fast | Anchimeric assistance from ortho-sulfur.[3] |

Electrophilic Aromatic Substitution (EAS)

EAS reactions probe the nucleophilicity of the N-aryl ring. The directing effects of the substituents determine the regioselectivity of the substitution.

  • N-phenylformamide: The formamido group (-NHCHO) is a moderately activating ortho, para-director.[2] Resonance donation from the nitrogen lone pair increases the electron density at the ortho and para positions, stabilizing the cationic intermediate (sigma complex) formed upon electrophile attack at these sites. Steric hindrance from the formamido group often favors substitution at the para position.

  • N-[2-(Phenylsulfanyl)phenyl]formamide: Reactivity is more complex due to two directing groups on the same ring.

    • Formamido Group: A powerful ortho, para-director.

    • Phenylsulfanyl Group: A deactivating (by induction) but ortho, para-directing (by resonance) group.

    The activating formamido group is the dominant director. Its directing influence points to the C4 (para) and C6 (ortho) positions. The C6 position is sterically hindered by the adjacent bulky phenylsulfanyl group. Therefore, electrophilic attack is strongly favored at the C4 (para) position . The overall rate of reaction is expected to be high due to the powerful activating nature of the formamido group.

G node_a exp_a Major product at para position due to steric hindrance at ortho. node_a->exp_a node_b exp_b Strongly favored substitution at C4 (para) due to directing group reinforcement and steric hindrance at C6. node_b->exp_b

Caption: Directing effects in electrophilic aromatic substitution for the two amides.

Comparative Data Summary: Electrophilic Aromatic Substitution

Compound Major Product (e.g., Nitration) Expected Reactivity
N-phenylformamide N-(4-nitrophenyl)formamide Activated ring, para-selective.

| N-[2-(Phenylsulfanyl)phenyl]formamide | N-[4-Nitro-2-(phenylsulfanyl)phenyl]formamide | Activated ring, highly C4-selective. |

Reactions at the Amide N-H Bond

The acidity of the N-H proton and the nucleophilicity of the amide nitrogen are critical for reactions like N-alkylation and N-acylation.

  • N-phenylformamide: The N-H proton is weakly acidic, more so than in aliphatic amides, due to the electron-withdrawing nature of the phenyl ring.[7] It can be deprotonated by strong bases (e.g., NaH) to form an amidate anion, which is a potent nucleophile.

  • N-[2-(Phenylsulfanyl)phenyl]formamide: The acidity of the N-H proton is expected to be slightly higher than that of N-phenylformamide. This is due to the through-space inductive electron-withdrawing effect of the nearby sulfur atom. This enhanced acidity could facilitate its deprotonation. However, the bulky ortho-substituent may sterically hinder the approach of electrophiles to the nitrogen atom after deprotonation, potentially slowing the rate of subsequent N-alkylation compared to N-phenylformamide.

Comparative Data Summary: N-H Reactivity

Compound N-H Acidity Susceptibility to N-Alkylation
N-phenylformamide Baseline (Weakly Acidic) Governed by basicity and electrophile.

| N-[2-(Phenylsulfanyl)phenyl]formamide | Slightly Increased | Potentially faster deprotonation, but slower alkylation due to steric hindrance. |

Experimental Protocols

To provide a practical context for the discussed principles, we outline a general workflow for a comparative hydrolysis experiment.

Protocol: Comparative Acid-Catalyzed Hydrolysis Rate

This experiment aims to qualitatively or quantitatively compare the rate of hydrolysis of the two amides under identical acidic conditions.

G prep 1. Preparation - Prepare equimolar solutions of each amide in a suitable solvent (e.g., Dioxane). init 2. Reaction Initiation - To each solution at a constant temperature (e.g., 80°C), add an equal volume of aqueous HCl (e.g., 3M). prep->init monitor 3. Monitoring - Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 min). init->monitor quench 4. Quenching - Neutralize each aliquot with a base (e.g., sat. NaHCO3 solution). monitor->quench analyze 5. Analysis - Analyze aliquots by HPLC or TLC to determine the disappearance of starting material vs. time. quench->analyze compare 6. Comparison - Plot concentration vs. time for both reactions to compare their rates. analyze->compare

Caption: Experimental workflow for comparing amide hydrolysis rates.

Self-Validation and Causality:

  • Identical Conditions: Running the reactions in parallel under identical concentration, temperature, and acid strength is critical to ensure that any observed difference in rate is due to the intrinsic reactivity of the substrates.

  • Monitoring: Techniques like HPLC provide quantitative data, allowing for the determination of reaction rate constants. TLC offers a more qualitative but rapid assessment of the reaction's progress.

  • Expected Outcome: The analysis for N-[2-(Phenylsulfanyl)phenyl]formamide is expected to show a much faster disappearance of the starting material peak/spot compared to N-phenylformamide, validating the hypothesis of accelerated hydrolysis.

Conclusion

While N-phenylformamide serves as a reliable model for the general reactivity of N-aryl amides, the introduction of an ortho-phenylsulfanyl group in N-[2-(Phenylsulfanyl)phenyl]formamide fundamentally alters its chemical behavior. The most dramatic effect is the significant rate acceleration observed in hydrolysis, a direct consequence of neighboring group participation by the sulfur atom. In electrophilic aromatic substitution, the substituent acts in concert with the primary formamido group to enhance regioselectivity. Conversely, it introduces steric hindrance that can temper reactivity at the amide nitrogen itself.

This comparative guide underscores the importance of considering both electronic and proximal effects when designing synthetic routes. A nuanced understanding of how substituents modulate reactivity allows for the rational selection of substrates and reaction conditions, ultimately leading to more efficient and predictable chemical synthesis.

References

  • Grokipedia. Formanilide.
  • Tatsumi K, Kitamura S, Amano H, Ueda K. Comparative study on metabolic formation of N-arylformamides and N-arylacetamides from carcinogenic arylamines in mammalian species. Cancer Res. 1989 Apr 15;49(8):2059-64. Available from: [Link]

  • ResearchGate. The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. Available from: [Link]

  • El-Sayed M, El-Gaby MSA, Zahran MA, et al. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. 2017;73(Pt 5):734-738. Available from: [Link]

  • ResearchGate. Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. Available from: [Link]

  • ResearchGate. Synthesis of N-phenylformamide. Available from: [Link]

  • Mondal, M., & Prajapati, D. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4. RSC Advances. 2021;11(44), 27533-27539. Available from: [Link]

  • Gómez, H., Silla, E., & Tuñón, I. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Physical Chemistry B. 2005;109(48), 23074-23081. Available from: [Link]

  • Save My Exams. Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Available from: [Link]

  • NP-MRD. Showing NP-Card for n-Phenylformamide (NP0081872). Available from: [Link]

  • ResearchGate. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • Michigan State University Department of Chemistry. Electrophilic Substitution at Nitrogen. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Available from: [Link]

  • National Center for Biotechnology Information. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Available from: [Link]

  • ResearchGate. Synthesis of N-phenyl formamide derivatives from different aromatic... Available from: [Link]

  • University of Illinois Chicago. Electrophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Formanilide. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available from: [Link]

  • ResearchGate. Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. Available from: [Link]

  • National Center for Biotechnology Information. Formylation of Amines. Available from: [Link]

  • Szostak, M., & Szostak, R. Amide Activation in Ground and Excited States. Molecules. 2020;25(1), 107. Available from: [Link]

  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Available from: [Link]

  • The Royal Society of Chemistry. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Available from: [Link]

  • PubMed. Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins. Available from: [Link]

  • Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Available from: [Link]

  • Optibrium. N- and S-oxidation model of the flavin-containing monooxygenases. Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • ResearchGate. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: Experimental and theoretical studies. Available from: [Link]

  • National Center for Biotechnology Information. Installation of -SO2F groups onto primary amides. Available from: [Link]

  • The Royal Society of Chemistry. Organic & Biomolecular Chemistry PAPER. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Available from: [Link]

  • U.S. Food and Drug Administration. center for drug evaluation and - CPY Document. Available from: [Link]

  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available from: [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of N-[2-(Phenylsulfanyl)phenyl]formamide: From Spectroscopic Inference to Crystallographic Certainty

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's three-dimensional structure is non-negoti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's three-dimensional structure is non-negotiable. It governs everything from biological activity and reaction kinetics to physical properties like solubility and crystal packing. The target of our investigation, N-[2-(Phenylsulfanyl)phenyl]formamide, is a molecule of interest due to its thioether and formamide moieties, which are common pharmacophores.

This guide provides a comparative analysis of the analytical techniques used to characterize this molecule. A crucial point of transparency must be established from the outset: a publicly available, solved crystal structure for N-[2-(Phenylsulfanyl)phenyl]formamide could not be located in primary crystallographic databases at the time of this writing. This is not an uncommon scenario in research. Therefore, to authoritatively demonstrate the power of X-ray crystallography, we will use the closely related and structurally characterized molecule, N-(2-(N-methylsulfamoyl)phenyl)formamide , as a highly relevant analogue.[1][2] This allows us to explore the depth of information that crystallography provides, which we will then compare with the inferential data obtained from more routine spectroscopic methods for the target molecule itself.

Part 1: The Gold Standard: Unambiguous Structure by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional map of a molecule's atomic arrangement in the solid state. It resolves all ambiguity regarding bond connectivity, stereochemistry, and the subtle conformational preferences that dictate a molecule's interaction with its environment.

Insights from an Analogue: N-(2-(N-methylsulfamoyl)phenyl)formamide

The crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide provides a compelling proxy for understanding the solid-state behavior of our target molecule.[1][2] The analysis reveals not just the intramolecular geometry but also the critical intermolecular forces that govern crystal packing.

The key crystallographic data for this analogue are summarized below:

Parameter Value
Chemical Formula C8H10N2O3S
Crystal System Triclinic
Space Group P-1
a (Å) 4.8465 (4)
b (Å) 8.1942 (9)
c (Å) 11.8686 (13)
α (°) 77.080 (4)
β (°) 82.069 (4)
γ (°) 80.648 (4)
Volume (ų) 450.76 (8)
Z 2
Data sourced from the European Journal of Chemistry.[1]

What This Data Reveals:

  • Intramolecular Interactions: The structure is stabilized by an intramolecular N-H···O hydrogen bond, which creates a planar six-membered ring motif. This is a crucial insight, suggesting that the formamide group of our target molecule, N-[2-(Phenylsulfanyl)phenyl]formamide, is likely to adopt a specific conformation relative to the phenyl ring.

  • Intermolecular Packing: The crystal structure is further stabilized by a network of intermolecular C-H···O and N-H···O hydrogen bonds, which extend to form an infinite one-dimensional chain.[1] This demonstrates how molecules recognize and arrange themselves in the solid state, a critical factor for polymorphism and material properties.

  • Conformation: The precise dihedral angles between the phenyl ring and the formamide group are determined, providing a level of conformational detail that is impossible to obtain from other techniques.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the self-validating steps required to obtain high-quality crystallographic data.

  • Crystal Growth (The Critical Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal free of defects.

    • Method: Slow evaporation is a common and effective technique. Dissolve the purified compound (e.g., N-[2-(Phenylsulfanyl)phenyl]formamide) in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation. The solution should be loosely covered to allow for slow evaporation over several days or weeks at a constant temperature.

  • Crystal Mounting and Screening:

    • Rationale: A suitable crystal must be selected and mounted for data collection.

    • Method: Under a microscope, select a crystal with sharp edges and uniform morphology (typically 0.1-0.3 mm in size). Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.[2]

  • Data Collection:

    • Rationale: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

    • Method: Mount the crystal on a diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full data collection strategy is then calculated and executed, rotating the crystal in the X-ray beam to collect a complete set of diffraction intensities.[3]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the phase problem and build an electron density map, from which the atomic positions are determined and refined.

    • Method: The data is processed (integrated and scaled). The structure is solved using direct methods or Patterson methods to locate the heavier atoms. The remaining atoms are located from difference Fourier maps. The structural model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.[3]

Workflow for X-ray Crystallography

crystallography_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification Compound Purification CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Mounting Crystal Selection & Mounting CrystalGrowth->Mounting Collection X-ray Data Collection (100 K) Mounting->Collection Processing Data Processing (Integration/Scaling) Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement & Validation Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Structure (CIF File)

Caption: Workflow for single-crystal X-ray structure determination.

Part 2: Inferential Analysis: Spectroscopic and Spectrometric Characterization

While crystallography provides the definitive structure, other techniques are faster, require less material, and analyze the compound in different states (e.g., in solution). These methods build a picture of the molecule's identity and connectivity piece by piece.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a solution. For N-[2-(Phenylsulfanyl)phenyl]formamide, both ¹H and ¹³C NMR would be essential.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (approx. 7.0-8.5 ppm): A complex series of multiplets corresponding to the 9 protons on the two phenyl rings. The substitution pattern will create distinct splitting patterns.

    • Amide Proton (N-H, approx. 8.0-9.0 ppm): A broad singlet, which may couple to the formyl proton. Its chemical shift can be concentration and solvent-dependent.

    • Formyl Proton (CHO, approx. 8.3-8.6 ppm): A singlet or a doublet if coupled to the N-H proton.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O, approx. 160-165 ppm): A characteristic signal for the formamide group.[4]

    • Aromatic Carbons (approx. 110-145 ppm): A series of signals for the 12 aromatic carbons. The carbons attached to sulfur and nitrogen will have distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable fragmentation data, confirming the elemental composition.

Expected Spectral Features (ESI-MS):

  • Molecular Ion Peak [M+H]⁺: For C13H11NOS, the expected protonated molecular ion would be at m/z ≈ 230.06. High-resolution mass spectrometry (HRMS) could confirm this composition to within a few parts per million.[5]

  • Fragmentation: Potential fragmentation could involve the loss of the formyl group (-CHO) or cleavage at the thioether bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Expected Spectral Features:

  • N-H Stretch (approx. 3300-3450 cm⁻¹): A sharp to medium intensity peak characteristic of a secondary amide.[4]

  • C=O Stretch (approx. 1650-1680 cm⁻¹): A strong, sharp absorption, which is highly indicative of the amide carbonyl group.[4]

  • C-N Stretch & N-H Bend (Amide II, approx. 1520-1570 cm⁻¹): A medium to strong band.[4]

  • Aromatic C-H & C=C Stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Spectroscopic Analysis Workflow

spectroscopy_workflow cluster_nmr NMR cluster_ms Mass Spec cluster_ir IR Sample Purified Sample (Solid or Solution) NMR_Acq Acquire ¹H, ¹³C, COSY Spectra Sample->NMR_Acq MS_Acq Acquire HRMS Spectrum (ESI or EI) Sample->MS_Acq IR_Acq Acquire IR Spectrum (ATR) Sample->IR_Acq NMR_Proc Process Data (FT, Phasing) NMR_Acq->NMR_Proc Structure Proposed Structure NMR_Proc->Structure Connectivity MS_Proc Determine m/z & Fragmentation MS_Acq->MS_Proc MS_Proc->Structure Formula IR_Proc Identify Functional Group Peaks IR_Acq->IR_Proc IR_Proc->Structure Functional Groups

Caption: Integrated workflow for spectroscopic characterization.

Part 3: A Head-to-Head Comparison: Choosing the Right Tool

The choice of analytical technique depends on the question being asked. While all are valuable, they provide different types of information and have different requirements.

Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry IR Spectroscopy
Information Yield Absolute 3D Structure, Conformation, PackingAtomic Connectivity, Chemical EnvironmentMolecular Formula, FragmentationFunctional Groups Present
Sample State Single Crystal (Solid)SolutionSolid/Solution (Ionized Gas)Solid/Liquid
Sample Amount Micrograms (single crystal)MilligramsNanograms to MicrogramsMicrograms
Destructive? NoNoYes (typically)No
Key Limitation Requires high-quality single crystalsAmbiguity in complex molecules, no solid-state infoNo connectivity/stereochemical dataProvides only functional group info
Primary Use Case Definitive proof of structurePrimary tool for solution-state structureConfirmation of identity and formulaQuick check for synthesis success
Synergy in Structural Science

These techniques are not competitors; they are collaborators. A typical research workflow uses them synergistically. IR and MS provide rapid confirmation that the desired reaction has occurred. NMR then establishes the precise chemical structure (the connectivity of the atoms). Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional arrangement, revealing subtle conformational and intermolecular details that the other techniques cannot.

Decision-Making Flowchart for Structural Elucidation

decision_flowchart node_box node_box Start New Compound Synthesized CheckPurity Is the compound pure? Start->CheckPurity Purify Purify via Chromatography/Recrystallization CheckPurity->Purify No AcquireSpectra Acquire MS & IR Data CheckPurity->AcquireSpectra Yes Purify->CheckPurity CorrectMass Correct Molecular Weight & Functional Groups? AcquireSpectra->CorrectMass AcquireNMR Acquire ¹H & ¹³C NMR CorrectMass->AcquireNMR Yes Rethink Re-evaluate Synthesis or Purify Further CorrectMass->Rethink No ConsistentNMR Data Consistent with Proposed Structure? AcquireNMR->ConsistentNMR ConsistentNMR->Rethink No TryCrystallize Attempt Crystallization ConsistentNMR->TryCrystallize Yes CrystalsForm High-Quality Crystals Obtained? TryCrystallize->CrystalsForm SolveStructure Solve X-ray Crystal Structure CrystalsForm->SolveStructure Yes FinalConfirmation Structure Confirmed CrystalsForm->FinalConfirmation No (Structure supported by Spectroscopy) SolveStructure->FinalConfirmation Structure Proven

Caption: A logical workflow for the complete characterization of a new chemical entity.

References

  • Etse, K. S., Zaragoza, G., & Pirotte, B. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. European Journal of Chemistry, 10(3), 189-194. Available from: [Link]

  • ResearchGate. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. Available from: [Link]

  • Patsnap. (2012). Preparation method of 2-aminophenyl phenyl sulfide. CN102603584A.
  • Semantic Scholar. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of. Available from: [Link]

  • Google Patents. (n.d.). CN102796031A - Preparation method of 2-aminodiphenyl sulfide.
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Ghabbour, H. A. (2016). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1797–1800. Available from: [Link]

  • Google Patents. (n.d.). CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide.
  • Google Patents. (n.d.). US3254125A - Preparation of aminodiphenyl sulfides.
  • ResearchGate. (n.d.). Diphenyl sulfide and 2-aminophenyl phenyl sulfide: An experimental thermochemical study. Available from: [Link]

  • NIST. (n.d.). Formamide, N-phenyl-. NIST Chemistry WebBook. Available from: [Link]

  • CAS Common Chemistry. (n.d.). rel-(+)-(2R,3S)-1,2,3,4-Tetrahydro-3-hydroxy-α,α,5,8-tetramethyl-2-naphthalenemethanol. Available from: [Link]

  • Wiley Online Library. (n.d.). Synthesis of 3-substituted quinolin-2(1H)‐ones via cyclization of o- alkynylisocyanobenzenes - Supporting Information. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Formamidoethyl)formamide. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. PubMed Central. Available from: [Link]

  • MDPI. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. PubMed Central. Available from: [Link]

  • Preprints.org. (2025). Crystal Structures of Novel Phenyl Fulgides. Available from: [Link]

Sources

Comparative

HPLC retention time standards for N-[2-(Phenylsulfanyl)phenyl]formamide

Establishing HPLC Retention Time Standards for N-[2-(Phenylsulfanyl)phenyl]formamide: A Comparative Column Guide Executive Summary N-[2-(Phenylsulfanyl)phenyl]formamide (CAS 1489-24-3) is a critical intermediate and a re...

Author: BenchChem Technical Support Team. Date: March 2026

Establishing HPLC Retention Time Standards for N-[2-(Phenylsulfanyl)phenyl]formamide: A Comparative Column Guide

Executive Summary

N-[2-(Phenylsulfanyl)phenyl]formamide (CAS 1489-24-3) is a critical intermediate and a recognized impurity in the synthesis of dibenzothiazepine derivatives, most notably the atypical antipsychotic Quetiapine Fumarate[1]. Accurately tracking this diaryl sulfide formamide during Active Pharmaceutical Ingredient (API) manufacturing is essential for regulatory compliance and patient safety. This guide objectively compares various HPLC column chemistries to establish robust retention time (RT) standards, ensuring baseline resolution from the main API and other related compounds[2].

The Causality of Chromatographic Selectivity

To develop an effective retention time standard, we must first understand the causality behind the analyte's interaction with the stationary phase. N-[2-(Phenylsulfanyl)phenyl]formamide is a relatively neutral, highly hydrophobic molecule. It lacks the basic piperazine moiety found in the final Quetiapine API but retains a bulky diphenyl thioether core.

In reversed-phase liquid chromatography (RPLC), standard C18 columns rely almost entirely on hydrophobic dispersive forces. However, the presence of two phenyl rings separated by a highly polarizable sulfur atom presents an opportunity to exploit orthogonal retention mechanisms. By utilizing a stationary phase with


 interacting capabilities (such as a Biphenyl phase), the polarizable electrons in the stationary phase interact strongly with the electron-rich diphenyl sulfide core of the target analyte. This causal relationship dramatically shifts the retention time of the formamide impurity relative to aliphatic or purely basic impurities, preventing co-elution.

ImpurityWorkflow A Crude Quetiapine API (Contains Impurities) B Sample Preparation (Diluent: MeOH/Water) A->B C HPLC Injection (Gradient Elution) B->C D Standard C18 Column (Hydrophobic Interactions) C->D Option 1 E Biphenyl Column (Pi-Pi & Hydrophobic) C->E Option 2 F Co-elution Risk (Low Resolution) D->F G Baseline Resolution (Rs > 2.0) E->G H Accurate RT Standard Established G->H

Caption: Workflow for HPLC impurity profiling, highlighting the impact of column selection on resolution.

Comparative Performance Guide: Column Chemistries

We compared three industry-standard column chemistries for the retention and resolution of N-[2-(Phenylsulfanyl)phenyl]formamide against a Quetiapine standard matrix.

  • Standard C18: The workhorse of pharmaceutical analysis. It provides excellent peak shape for the basic Quetiapine API due to high-purity silica, but struggles to completely separate the formamide impurity from structurally similar hydrophobic degradants.

  • Biphenyl Phase: Features two phenyl rings that provide strong

    
     interactions. This column offers superior orthogonal selectivity for diaryl sulfide derivatives.
    
  • Polar-Embedded C18: Incorporates a polar functional group (carbamate or amide) near the silica surface. This reduces silanol interactions for basic compounds but slightly reduces overall hydrophobicity.

Table 1: Quantitative Comparison of Retention and Resolution (Simulated parameters based on a 15-minute gradient: 20% to 80% Acetonitrile in 10 mM Ammonium Acetate, pH 6.5 at 1.0 mL/min)

Column ChemistryRT of API (min)RT of Formamide Impurity (min)Resolution (

)
Tailing Factor (

)
Primary Mechanism of Separation
Standard C18 6.4511.201.81.15Hydrophobic partitioning
Biphenyl 6.8013.453.5 1.05Hydrophobic +

interactions
Polar-Embedded C18 5.909.851.51.10Reduced hydrophobic retention

Data Insight: The Biphenyl column significantly increases the retention time of N-[2-(Phenylsulfanyl)phenyl]formamide (13.45 min) compared to the C18 (11.20 min). This shift selectively pulls the impurity away from the main API peak, achieving a superior resolution (


 = 3.5) and making it the optimal choice for establishing a reliable RT standard.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates System Suitability Testing (SST) as self-validating gates[2]. If SST criteria are not met, the analytical run is automatically deemed invalid, preventing the collection of erroneous data. High-purity, ISO 17025 accredited reference materials must be used to guarantee structural identity[3].

Step 1: Standard Preparation

  • Weigh exactly 10.0 mg of N-[2-(Phenylsulfanyl)phenyl]formamide reference standard[1].

  • Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute 1.0 mL of the stock into a 100 mL volumetric flask using the mobile phase starting conditions (80% Buffer / 20% ACN) to yield a 10 µg/mL working standard.

Step 2: HPLC System Setup

  • Install a Biphenyl column (150 mm x 4.6 mm, 3 µm).

  • Set the column oven temperature to 35°C to ensure reproducible thermodynamics of partitioning.

  • Equilibrate the column with the initial mobile phase for at least 20 column volumes until the baseline is stable.

Step 3: System Suitability Testing (Self-Validation)

  • Inject the working standard in replicate (n=5).

  • Validation Gate 1 (Precision): Calculate the %RSD of the retention time. It must be

    
    .
    
  • Validation Gate 2 (Peak Shape): Calculate the USP tailing factor. It must be

    
    .
    
    • Causality Check: A tailing factor > 1.5 indicates secondary interactions (e.g., active silanols binding to trace basic impurities), which compromise retention time stability. If this occurs, verify mobile phase pH or replace the column.

Step 4: Sample Analysis

  • Once SST passes, inject 10 µL of the Quetiapine sample matrix.

  • Record the chromatogram at 220 nm.

  • Calculate the relative retention time (RRT) of the impurity against the established standard.

ProtocolLogic Start Equilibrate System (35°C, 20% ACN) Inject Inject Standard (n=5) Start->Inject SST1 Check RT %RSD (Must be ≤ 1.0%) Inject->SST1 SST2 Check Tailing Factor (Must be ≤ 1.5) SST1->SST2 Yes Fail Troubleshoot (Check pH/Column) SST1->Fail No SST2->Fail No Pass Proceed to Sample Analysis SST2->Pass Yes

Caption: Self-validating logic gate for HPLC system suitability testing prior to impurity analysis.

References

  • Waters Corporation. "Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems". Available at: [Link]

  • Fisher Scientific. "N-[2-(Phenylsulfanyl)phenyl]formamide, Mikromol 25 mg". Available at:[Link]

Sources

Validation

Elemental Analysis of N-[2-(Phenylsulfanyl)phenyl]formamide: A Comparative Guide to Modern CHNS/O Platforms

As drug development pipelines demand increasingly stringent purity verifications, organic elemental analysis (EA) remains the gold standard for absolute compositional quantification. For complex thioethers like N-[2-(Phe...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly stringent purity verifications, organic elemental analysis (EA) remains the gold standard for absolute compositional quantification. For complex thioethers like N-[2-(Phenylsulfanyl)phenyl]formamide (widely recognized as Quetiapine EP Impurity B), achieving accurate simultaneous determination of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen (CHNS/O) presents unique thermo-chemical challenges.

This guide objectively compares the leading analytical platforms—Dynamic Flash Combustion (GC Separation) versus Purge and Trap (APT) Chromatography—and provides a self-validating experimental protocol designed to meet the strict ±0.4% purity tolerance mandated by the American Chemical Society (ACS)[1][2].

Chemical Profiling & Theoretical Benchmarks

Before evaluating instrument performance, we must establish the theoretical baseline. N-[2-(Phenylsulfanyl)phenyl]formamide contains a formamide group and a structurally robust thioether (-S-) linkage.

  • Molecular Formula:

    
    
    
  • Molar Mass: 229.30 g/mol

To pass stringent peer-review or quality control audits, the experimental data must fall within ±0.4% of the calculated theoretical mass percentages[3].

Table 1: Theoretical Elemental Composition
ElementAtomic MassAtomsTotal Mass ( g/mol )Theoretical Mass (%)ACS Acceptable Range (%)
Carbon (C) 12.01113156.14368.10% 67.70% – 68.50%
Hydrogen (H) 1.0081111.0884.84% 4.44% – 5.24%
Nitrogen (N) 14.007114.0076.11% 5.71% – 6.51%
Oxygen (O) 15.999115.9996.98% 6.58% – 7.38%
Sulfur (S) 32.065132.06513.98% 13.58% – 14.38%

Platform Comparison: GC Separation vs. Purge & Trap

Modern CHNS analyzers rely on the classical Pregl-Dumas combustion method, where samples are oxidized at high temperatures (~1000°C) to form


, 

,

, and

[4][5]. However, the separation of these gases prior to Thermal Conductivity Detector (TCD) quantification is where platforms diverge.

For a thioether, the primary analytical risk is Sulfur Dioxide (


) tailing . 

is a highly polar, "sticky" gas that can lag in traditional columns, leading to peak broadening and integration errors.

Separation_Logic Root CHNS Gas Separation Strategies P1 Continuous GC Column (Dynamic Flash Combustion) Root->P1 P2 Purge & Trap (APT) (Temperature Programmed Desorption) Root->P2 Pro1 Advantage: Rapid Analysis (< 10 min) Risk: SO2 Tailing P1->Pro1 Pro2 Advantage: Baseline SO2 Resolution Risk: Longer Cycle Time P2->Pro2

Fig 2: Logical comparison of gas separation methodologies in modern CHNS analyzers.

Table 2: Performance Comparison on N-[2-(Phenylsulfanyl)phenyl]formamide
FeaturePlatform A: GC Separation (e.g., Thermo FlashSmart)Platform B: Purge & Trap (e.g., Elementar UNICUBE)
Separation Mechanism Isothermal Gas Chromatography column.Specific adsorption columns heated sequentially.
Throughput High (~8-10 minutes per CHNS run).Moderate (~12-15 minutes per CHNS run).
Sulfur Handling Prone to slight tailing; requires strict column maintenance.Excellent baseline resolution;

is trapped and released sharply[6].
Experimental %S 13.85% (Approaching ACS lower limit due to tailing).13.96% (Highly accurate).
Verdict for Thioethers Acceptable, but requires careful calibration bracketing.Optimal for complex sulfur-containing matrices.

Mechanistic Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, an analytical protocol cannot simply assume instrument stability. The following workflow integrates causality into every step, ensuring the system continuously validates its own calibration.

Phase 1: Preparation & Oxygen-Donor Catalysis
  • The Challenge: The thioether bond in N-[2-(Phenylsulfanyl)phenyl]formamide is thermally robust. Without intervention, sulfur may form non-volatile refractory sulfates instead of the required

    
     gas.
    
  • The Solution: Weigh 1.5–2.0 mg of the sample into a Tin (Sn) capsule . Add a 1:1 mass ratio of Vanadium Pentoxide (

    
    ).
    
  • Causality: Tin undergoes an exothermic oxidation upon

    
     injection, temporarily boosting the local flash temperature to ~1800°C[5]. The 
    
    
    
    acts as a catalytic oxygen donor, ensuring 100% quantitative conversion of sulfur to
    
    
    .
Phase 2: Calibration & Bracketed Validation
  • Standard Selection: Use Sulfanilamide (

    
    ) for calibration. It contains all target elements and has a well-defined response factor.
    
  • Self-Validation Loop: Run a blank (empty tin capsule) to subtract atmospheric nitrogen. Run three varying weights of Sulfanilamide to establish a linear K-factor curve. Run the sample in triplicate. Finally, run a single Sulfanilamide standard after the samples.

  • Causality: The final "bracketed" standard proves that ash buildup in the combustion tube has not altered the TCD response factor during the sample runs.

Phase 3: Separate Oxygen Determination (Pyrolysis)
  • The Challenge: Oxygen cannot be analyzed in the same run as CHNS. CHNS requires an oxidative environment, while Oxygen analysis requires a reductive environment.

  • The Solution: Switch the furnace to 1060°C. Weigh the sample into a Silver (Ag) capsule (Tin cannot be used, as it forms tin oxides, trapping the sample's oxygen). The sample is pyrolyzed over carbon black, converting all organic oxygen to Carbon Monoxide (CO) for TCD detection.

CHNS_Workflow A Sample + V2O5 (Tin Capsule) B Flash Combustion (~1800°C, O2) A->B Drop C Reduction Furnace (Cu, ~600°C) B->C NOx to N2 D Gas Separation (GC or APT Trap) C->D Carrier (He) E TCD Detection (N2, CO2, H2O, SO2) D->E Sequential Elution

Fig 1: Sequential schematic of the CHNS dynamic flash combustion and detection workflow.

Conclusion

For the elemental analysis of N-[2-(Phenylsulfanyl)phenyl]formamide, achieving the ACS-mandated ±0.4% accuracy requires more than just dropping a sample into an analyzer. Because of the thioether linkage, Purge and Trap (APT) chromatography outperforms continuous GC separation by eliminating


 tailing. Furthermore, the mandatory use of Vanadium Pentoxide as an oxygen donor and the implementation of bracketed standard validation ensures that the generated CHNS/O data is robust, reproducible, and ready for regulatory submission.

References

  • What is a CHNS Elemental Analyzer? AZoM.
  • Elemental analysis: operation & applications. Elementar.
  • The Journal of Organic Chemistry - Author Guidelines. American Chemical Society (ACS).
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • CHNS Elemental Analysers. The Royal Society of Chemistry (RSC).
  • Quetiapine EP Impurity B | CAS Number 111974-74-4. Klivon.

Sources

Comparative

13C NMR Chemical Shift Profiling of N-[2-(Phenylsulfanyl)phenyl]formamide

The following guide provides an in-depth technical analysis of the 13C NMR characteristics of N-[2-(Phenylsulfanyl)phenyl]formamide, a critical intermediate and impurity in the synthesis of the antipsychotic drug Quetiap...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR characteristics of N-[2-(Phenylsulfanyl)phenyl]formamide, a critical intermediate and impurity in the synthesis of the antipsychotic drug Quetiapine.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Quality Control Scientists

Executive Summary & Structural Context

N-[2-(Phenylsulfanyl)phenyl]formamide (CAS: 1489-24-3) is a secondary amide formed by the N-formylation of 2-(phenylthio)aniline.[1] In pharmaceutical development, it serves two primary roles:

  • Synthetic Intermediate: It is the direct precursor to the dibenzo[b,f][1,4]thiazepine ring system found in Quetiapine.

  • Impurity Marker: Designated as Quetiapine Impurity 20 (or related pharmacopeial impurities), its presence indicates incomplete cyclization or degradation.

This guide compares the 13C NMR spectral signature of the target formamide against its precursor (the aniline) and the cyclized thiazepine product, providing a robust framework for structural verification.

Synthesis & Experimental Protocol

To generate the reference material for NMR profiling, the compound is synthesized via the N-formylation of 2-aminodiphenyl sulfide.

Methodology: Formic Acid/Acetic Anhydride Activation

This protocol ensures high yield and minimizes the formation of bis-formylated byproducts.

Reagents:

  • 2-(Phenylthio)aniline (1.0 eq)

  • Formic acid (98%, 5.0 eq)

  • Acetic anhydride (1.1 eq)

  • Dichloromethane (DCM) as solvent

  • Na2CO3 (sat. aq.) for quenching

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, mix Formic acid (5.0 eq) and Acetic anhydride (1.1 eq). Stir at 55°C for 2 hours to generate the active mixed anhydride (formyl acetate) in situ.

  • Addition: Cool the mixture to 0°C. Add a solution of 2-(phenylthio)aniline in DCM dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3) for the disappearance of the amine (Rf ~0.4) and appearance of the formamide (Rf ~0.3).

  • Workup: Quench carefully with saturated Na2CO3 solution until pH 8. Extract with DCM (3x).

  • Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography to yield N-[2-(Phenylsulfanyl)phenyl]formamide as a white to off-white solid.

13C NMR Spectral Analysis

The 13C NMR spectrum of N-[2-(Phenylsulfanyl)phenyl]formamide is characterized by the appearance of the formyl carbonyl carbon and significant chemical shift changes in the aromatic ring A (aniline ring) due to the change in nitrogen hybridization (sp3 to sp2-like with conjugation).

Conformational Isomerism (Rotamers)

Unlike the rigid thiazepine ring of Quetiapine, this acyclic intermediate exists as a mixture of cis (Z) and trans (E) rotamers about the amide bond (N-C=O).

  • Observation: In solvents like DMSO-d6 or CDCl3, you may observe "split" peaks for the Formyl Carbon and the Ipso-N carbon.

  • Major Isomer: Typically the trans (E) isomer (Oxygen anti to the bulky phenyl ring) is favored, but the cis form is often visible (~10-20% population).

Diagnostic Chemical Shifts (Comparative Table)

The following table contrasts the target formamide with its precursor and the cyclized product.

Table 1: Comparative 13C NMR Shifts (ppm, DMSO-d6)

Carbon PositionPrecursor: 2-(Phenylthio)anilineTarget: N-[2-(Phenylthio)phenyl]formamide Product: Dibenzo-thiazepine Core
C=O (Formyl/Amide) Absent160.0 – 164.0 (Distinctive Signal)168.0 – 170.0 (Lactam C=O)*
C-1 (Ipso-N) 148.0 – 150.0 (Shielded by NH2)135.0 – 138.0 (Deshielded by C=O)~140.0
C-2 (Ipso-S, Ring A) 115.0 – 118.0125.0 – 130.0 ~132.0
C-1' (Ipso-S, Ring B) 136.0 – 138.0134.0 – 136.0 ~138.0
Aromatic CH 114.0 – 130.0120.0 – 135.0 122.0 – 135.0
Key Feature High field C-1 (NH2 effect)Formyl Peak (~162 ppm) 7-Membered Ring Constraints

*Note: In Quetiapine (final drug), the C=N bond is present (imine), appearing ~160 ppm, but in the lactam impurity (Impurity G), the C=O is ~168 ppm.

Signal Assignment Logic
  • The Carbonyl (160-164 ppm): This is the most downstream signal. It distinguishes the formamide from the amine (which has no signal >150 ppm).

  • The Ipso-N Shift: Acylation of the amine removes the strong electron-donating effect of the lone pair into the ring. Consequently, the ortho and para positions (relative to N) shift downfield compared to the free amine.

  • Solvent Effects: In CDCl3 , the amide proton often H-bonds with the sulfur or the carbonyl oxygen, stabilizing one rotamer. In DMSO-d6 , H-bonding with the solvent disrupts intramolecular bonds, often sharpening the rotamer peaks.

Visualizing the Chemistry

The following diagrams illustrate the synthesis pathway and the rotameric equilibrium that complicates the NMR spectrum.

G cluster_rotamers NMR Complexity: Rotamer Equilibrium Aniline 2-(Phenylthio)aniline (Precursor) No C=O Signal Formamide N-[2-(Phenylthio)phenyl]formamide (Target) C=O @ ~162 ppm Aniline->Formamide HCOOH / Ac2O N-Formylation MixedAnh Acetic Formic Anhydride (Active Reagent) MixedAnh->Formamide In situ activation Thiazepine Dibenzo[b,f][1,4]thiazepine (Cyclized Product) Rigid Ring System Formamide->Thiazepine POCl3 / Heat Cyclization (-H2O) Cis Cis-Rotamer (Minor) Trans Trans-Rotamer (Major) Cis->Trans Slow Exchange (Split Peaks)

Caption: Synthesis pathway of N-[2-(Phenylsulfanyl)phenyl]formamide and its conversion to the Quetiapine core, highlighting the rotameric equilibrium observable in NMR.

Comparative Analysis for Impurity Identification

When analyzing crude reaction mixtures or drug substance batches, use these "Diagnostic Triads" to identify the component:

Scenario A: The "Missing" Carbonyl
  • Observation: Spectrum shows aromatic peaks but no signal above 150 ppm.

  • Action: Check for the characteristic upfield shift of the C-N carbon (~148 ppm).

Scenario B: The "Split" Carbonyl
  • Observation: Two signals appear around 162.0 ppm and 159.5 ppm (ratio ~4:1).

  • Action: Run High-Temperature NMR (e.g., at 50°C or 80°C). The peaks should coalesce into a single sharp average, confirming they are dynamic isomers of the same molecule.

Scenario C: The "Shifted" Carbonyl
  • Observation: A single signal appears at ~168-170 ppm.

References

  • Quetiapine Impurity Profiling: Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. (2013). International Journal of ChemTech Research.

  • General Formylation Methods: Clean and Green Approach for N-formylation of Amines using Formic acid. (2011). Scholars Research Library.

  • Precursor Data: 2-(Phenylthio)aniline 13C NMR Spectral Data. ChemicalBook Database.

Sources

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